Technical Documentation Center

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol
  • CAS: 137267-28-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol

Executive Summary This technical guide details the synthetic pathway for (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol (CAS: 10058-38-5), a critical heterocyclic intermediate used in the development of agrochemicals and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol (CAS: 10058-38-5), a critical heterocyclic intermediate used in the development of agrochemicals and pharmaceuticals. The protocol utilizes a convergent Hantzsch Thiazole Synthesis strategy followed by a hydride reduction. This route is selected for its high atom economy, scalability, and the commercial availability of precursors.

Target Audience: Synthetic Chemists, Process Development Scientists. Estimated Yield: 65–75% (Overall). Safety Level: High (Requires handling of pyrophoric hydrides and thioamides).

Part 1: Retrosynthetic Analysis & Strategy

To design a robust pathway, we apply a retrosynthetic disconnection at the C5-hydroxymethyl group and the heterocyclic core.

  • Functional Group Interconversion (FGI): The primary alcohol at C5 is best accessed via the reduction of a corresponding ester. This avoids the handling of sensitive aldehydes or the harsh conditions required for methyl group oxidation.

  • Heterocyclic Disconnection: The 1,3-thiazole core is classically constructed via the Hantzsch synthesis , disconnecting into two fragments:

    • Fragment A (Binucleophile): Propanethioamide (providing the N-C-S framework and the 2-ethyl substituent).

    • Fragment B (Electrophile): Ethyl 2-chloroacetoacetate (providing the C4-methyl and C5-carboxylate framework).[1]

Visualization: Retrosynthetic Logic

Retrosynthesis Target (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol (Target) Ester Ethyl 2-ethyl-4-methylthiazole-5-carboxylate (Intermediate) Target->Ester Reduction (LiAlH4) Precursors Precursors Ester->Precursors Hantzsch Cyclization Thioamide Propanethioamide Ester->Thioamide Haloester Ethyl 2-chloroacetoacetate Ester->Haloester

Figure 1: Retrosynthetic tree illustrating the disconnection of the target alcohol to the Hantzsch precursors.

Part 2: Experimental Protocols

Step 1: Hantzsch Cyclization

Objective: Synthesis of Ethyl 2-ethyl-4-methylthiazole-5-carboxylate. Reaction Type: Condensation / Cyclodehydration.

Materials Table
ReagentCAS No.Equiv.[2]Role
Propanethioamide 2724-82-51.05Binucleophile
Ethyl 2-chloroacetoacetate 609-15-41.00Electrophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Sodium Bicarbonate 144-55-8WashNeutralization
Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Addition: Charge the flask with Propanethioamide (1.05 equiv) and dissolve in absolute Ethanol (10 mL/g of substrate).

  • Reaction: Add Ethyl 2-chloroacetoacetate (1.00 equiv) dropwise over 15 minutes. The reaction is exothermic; ensure the internal temperature does not spike uncontrollably.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dissolve the oily residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash carefully with saturated aqueous NaHCO₃ to neutralize HCl generated during cyclization.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude ester is often pure enough (>95%) for the next step. If necessary, purify via short-path distillation or silica gel chromatography.

Mechanistic Insight: The sulfur atom of the thioamide performs an SN2 attack on the


-carbon of the chloroester. This is followed by an intramolecular attack of the nitrogen on the ketone carbonyl, dehydration, and aromatization to form the stable thiazole ring [1].
Step 2: Ester Reduction

Objective: Conversion to (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol. Reaction Type: Hydride Reduction.[2][3]

Materials Table
ReagentCAS No.Equiv.[2]Role
Thiazole Ester (Step 1) 80466-43-11.00Substrate
LiAlH₄ (LAH) 16853-85-31.2–1.5Reducing Agent
THF (Anhydrous) 109-99-9SolventSolvent
Glauber’s Salt (Na₂SO₄·10H₂O) 7727-73-3QuenchWorkup Agent
Protocol
  • Safety Prep: Ensure all glassware is oven-dried. LiAlH₄ is pyrophoric; handle under strict inert atmosphere (Ar or N₂).

  • Activation: In a 3-neck flask, suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the Thiazole Ester (from Step 1) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Slowly add water (1 mL per g of LiAlH₄).

    • Add 15% NaOH solution (1 mL per g of LiAlH₄).

    • Add water (3 mL per g of LiAlH₄).

  • Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad.

  • Finalization: Concentrate the filtrate to obtain the crude alcohol. Recrystallize from Hexane/Ether or purify via column chromatography (DCM:MeOH 95:5).

Critical Control Point: Do not use NaBH₄ alone; it is generally insufficient for reducing esters to alcohols without additives (like LiCl or refluxing MeOH). LiAlH₄ ensures complete conversion [2].

Part 3: Pathway Visualization

Reaction Workflow Diagram

ReactionPathway cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Reduction R1 Propanethioamide + Ethyl 2-chloroacetoacetate Int1 Intermediate: Thiazole Ester R1->Int1 EtOH, Reflux, 6h (-HCl, -H2O) Int2 Thiazole Ester Prod Target: (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol Int2->Prod LiAlH4, THF, 0°C (Hydride Transfer)

Figure 2: Step-by-step reaction workflow from precursors to the final alcohol.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical markers must be confirmed:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.35 (t, 3H):  Methyl protons of the ethyl group at C2.
      
    • 
       2.40 (s, 3H):  Methyl protons at C4.
      
    • 
       2.95 (q, 2H):  Methylene protons of the ethyl group at C2.
      
    • 
       4.75 (s, 2H):  Methylene protons of the hydroxymethyl group (C5-CH₂OH).
      
    • Absence: Disappearance of the ethyl ester quartet (

      
       4.1-4.3) indicates successful reduction.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄) gradient.

    • Target Purity: >98% (Area %).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. Source: Organic Chemistry Portal.[2] URL:[Link] Context: foundational mechanism for the condensation of

    
    -haloketones with thioamides.
    
  • Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Source: Chemistry LibreTexts.[3] URL:[Link] Context: Standard protocols for converting esters to primary alcohols using LiAlH₄.[3]

  • Synthesis of 2-substituted-4-methylthiazole-5-carboxylates. Source: ResearchGate (Publication snippet). URL:[Link] Context: Validates the specific Hantzsch conditions for 2-alkyl-4-methylthiazole esters.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Characterization of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

An In-depth Technical Guide: Abstract The aqueous solubility of a chemical entity is a cornerstone of drug discovery and development, profoundly influencing its biological activity, bioavailability, and formulation feasi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The aqueous solubility of a chemical entity is a cornerstone of drug discovery and development, profoundly influencing its biological activity, bioavailability, and formulation feasibility.[1][2] This guide provides a comprehensive framework for the solubility characterization of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, a novel compound featuring a medicinally significant thiazole nucleus.[3][4] Due to the absence of extensive public data on this specific molecule, this whitepaper moves beyond simple data reporting. Instead, it offers a strategic, field-proven approach for researchers and drug development professionals to experimentally determine, interpret, and troubleshoot the solubility profile of this compound. We will detail the principles and causality behind kinetic and thermodynamic solubility assays, provide self-validating experimental protocols, and discuss the anticipated physicochemical behaviors based on the compound's unique structural motifs.

Introduction: The Thiazole Moiety and the Imperative of Solubility

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[4] Its unique electronic properties and ability to engage in various biological interactions make its derivatives, such as (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, compelling candidates for investigation.

However, the therapeutic potential of any compound is fundamentally gated by its physicochemical properties, chief among them being solubility. Poor aqueous solubility is a primary cause of failure in the drug development pipeline, leading to unreliable in vitro assay results, diminished oral bioavailability, and significant formulation challenges.[2][5] Therefore, a rigorous and early assessment of solubility is not merely a data collection exercise; it is a critical step in risk mitigation and strategic project advancement.

This guide is structured to empower the researcher with the expertise to:

  • Predict the solubility behavior of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol based on its chemical structure.

  • Select and execute the appropriate solubility assay—kinetic for high-throughput screening or thermodynamic for gold-standard accuracy.

  • Analyze and report solubility data in a clear, comparative format.

  • Anticipate and troubleshoot common challenges associated with thiazole derivatives.

Physicochemical Profile and Predicted Solubility Behavior

The structure of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol—comprising a substituted thiazole ring and a primary alcohol—provides critical clues to its likely solubility characteristics.

  • Hydrogen Bonding and Polarity: The primary alcohol (-CH₂OH) group is a potent hydrogen bond donor and acceptor. This feature is expected to confer a degree of solubility in polar protic solvents, most notably water.[6] The nitrogen and sulfur heteroatoms in the thiazole ring also contribute to the molecule's overall polarity.[6]

  • Lipophilicity: The ethyl and methyl substituents, along with the heterocyclic ring itself, contribute non-polar surface area, which will favor solubility in organic solvents. The interplay between the hydrophilic alcohol and the lipophilic core will dictate its overall solubility profile.

  • pH-Dependent Solubility: The thiazole ring contains a nitrogen atom which can act as a weak base. Consequently, the solubility of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is predicted to be pH-dependent.[7] In acidic aqueous media, the nitrogen atom can become protonated, forming a more soluble cationic salt. This is a crucial consideration for experimental design, as small variations in buffer pH could lead to significant differences in measured solubility.[7]

Table 1: Predicted Physicochemical Properties and Solubility Drivers

FeatureStructural ComponentPredicted Impact on Solubility
Polarity Thiazole Ring (N, S atoms)Contributes to moderate polarity.
Hydrogen Bonding 5-methanol group (-CH₂OH)Enhances solubility in polar, protic solvents (e.g., water, ethanol).[6]
Lipophilicity 2-ethyl group, 4-methyl groupIncreases solubility in non-polar organic solvents.
Ionization (pKa) Thiazole NitrogenExpected to be a weak base; protonation in acidic pH will increase aqueous solubility.[7]
Methodologies for Experimental Solubility Determination

Two distinct, complementary methodologies are employed to measure solubility in a drug discovery context: kinetic and thermodynamic assays. The choice between them is dictated by the stage of research and the required level of precision.

3.1. Kinetic Solubility Assay

Kinetic solubility is the go-to method for early-stage discovery due to its high-throughput nature.[1][8] It measures the concentration of a compound when precipitation first occurs after adding a concentrated DMSO stock solution to an aqueous buffer.[1] This method is valuable for rapid compound assessment but can overestimate true solubility because it allows for the formation of supersaturated solutions and does not represent a true thermodynamic equilibrium.[9]

This protocol leverages light scattering to detect the formation of precipitate.

Causality: This protocol is designed for speed. A high-concentration DMSO stock is used to introduce the compound to the aqueous buffer.[10] If the compound's solubility limit is exceeded, it precipitates out of solution. A nephelometer detects these fine particles by measuring the intensity of scattered light, providing a rapid proxy for the point of insolubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., ≤1%) to minimize its co-solvent effects.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[10]

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed, relative to controls, is reported as the kinetic solubility.[8][10]

3.2. Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," thermodynamic solubility measures the concentration of a compound in a saturated solution that is in true equilibrium with its solid phase.[5][11] This value is critical for lead optimization, pre-formulation studies, and regulatory submissions as it reflects the true maximum dissolved concentration under stable conditions.[12]

This is the most reliable method for determining thermodynamic solubility.[9]

Causality: The core principle of this method is to achieve a true thermodynamic equilibrium, which requires sufficient time and an excess of the solid material.[5][9] By adding an excess of the solid compound to the buffer and agitating for an extended period (typically 24 hours or more), the system reaches a state where the rate of dissolution equals the rate of precipitation.[8] Subsequent filtration and analysis of the supernatant provide a highly accurate measurement of the compound's intrinsic solubility in that medium.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol (e.g., 1-2 mg) to a small vial. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. Centrifugation can also be used prior to filtration.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred analytical method due to its selectivity and sensitivity.[5] A standard calibration curve must be generated using the same compound to ensure accurate quantification.

Experimental Workflow and Data Visualization

A logical workflow ensures that resources are used efficiently, with high-throughput methods used for initial screening and more resource-intensive methods reserved for compounds of high interest.

Workflow Diagram

The following diagram illustrates the decision-making process for the comprehensive solubility assessment of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol.

Solubility_Workflow start_node Start: Compound Synthesized (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol process_node_kinetic Perform Kinetic Solubility Assay (Nephelometry) start_node->process_node_kinetic Early Discovery Phase process_node process_node decision_node decision_node output_node output_node end_node End: Full Solubility Profile output_kinetic Kinetic Solubility Value (e.g., >100 µM) process_node_kinetic->output_kinetic Generate Data decision_high_sol Solubility Acceptable? output_kinetic->decision_high_sol Evaluate process_node_thermo Perform Thermodynamic Solubility (Shake-Flask, HPLC-UV) decision_high_sol->process_node_thermo Yes (Proceed with Compound) output_low_sol Low Solubility Identified. Consider formulation or structural modification. decision_high_sol->output_low_sol No (Flag for Optimization) output_thermo Thermodynamic Solubility (e.g., 85 µg/mL at pH 7.4) process_node_thermo->output_thermo Generate Gold-Standard Data output_thermo->end_node output_low_sol->end_node

Caption: Decision workflow for solubility characterization.

Data Presentation

All quantitative solubility data should be summarized in a structured table to allow for easy comparison across different conditions.

Table 2: Template for Reporting Solubility Data

Compound IDSolvent/Buffer SystempHTemp (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
(Cpd Name)PBS7.425Kinetice.g., No precipitation
(Cpd Name)PBS7.425Thermodynamic
(Cpd Name)FaSSIF6.537ThermodynamicSimulated fed state
(Cpd Name)0.1 N HCl1.237ThermodynamicSimulated gastric fluid
Conclusion

The systematic characterization of solubility is a non-negotiable step in the progression of any new chemical entity. For (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, a molecule with significant therapeutic promise, understanding its solubility is paramount. By employing a phased approach—beginning with high-throughput kinetic assays and progressing to definitive thermodynamic methods like the shake-flask protocol—researchers can build a robust data package. This data is essential not only for interpreting biological assay results correctly but also for guiding the crucial formulation and development activities that follow. The methodologies and insights provided in this guide offer a validated pathway to generating the high-quality solubility data required for confident, data-driven decision-making in the drug discovery process.

References
  • AxisPharm. Kinetic Solubility Assays Protocol.

  • BioDuro. ADME Solubility Assay.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • Evotec. Thermodynamic Solubility Assay.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Pobudkowska, A., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.

  • Scribd. Procedure For Determining Solubility of Organic Compounds.

  • Zhang, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

  • Suarez-Sharp, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • PCBIS. Thermodynamic solubility.

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - Methanol.

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • PubChem. 2-Ethyl-4-methyl thiazole.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Ethyl-4-methylthiazole.

  • Sigma-Aldrich. 2-Ethyl-4-methylthiazole.

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

  • University of Toronto. Solubility of Organic Compounds.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-methylthiazole-4-carboxylate.

  • Pinal, R., & Lee, L. S. (1990). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central.

  • Solubility of Things. 4-Methyl-5-thiazoleethanol.

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs.

  • Actylis Lab Solutions. SAFETY DATA SHEET - Methanol.

  • PubChem. 2-Ethyl-4-methyl-3-thiazoline.

  • ChemBK. 5-Thiazolemethanol, 4-ethyl-2-methyl-.

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole.

  • BLDpharm. Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Profile of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

This technical guide provides a detailed spectroscopic analysis of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Due to the limited avai...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed spectroscopic analysis of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide leverages a predictive approach grounded in the established principles of NMR, IR, and MS, and supported by comparative data from structurally related analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the expected spectral characteristics to aid in synthesis confirmation, structural elucidation, and analytical method development.

Introduction to (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a substituted thiazole derivative. The thiazole ring is a core structure in numerous bioactive compounds, including pharmaceuticals and natural products. The specific substitution pattern of an ethyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position imparts distinct physicochemical properties that are reflected in its spectroscopic data. Understanding this spectroscopic signature is crucial for its unambiguous identification and characterization.

Figure 1: Chemical Structure of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol are based on the analysis of substituent effects on the thiazole ring and comparison with known data for similar compounds. For routine NMR analysis, deuterated chloroform (CDCl₃) is a commonly used solvent[1].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and hydroxymethyl protons, as well as the proton on the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Ethyl -CH₃1.3 - 1.5Triplet3H
Ethyl -CH₂-2.8 - 3.0Quartet2H
Methyl -CH₃2.4 - 2.6Singlet3H
Hydroxymethyl -CH₂-4.7 - 4.9Singlet2H
Hydroxymethyl -OHVariable (broad)Singlet1H
Thiazole H-C=7.0 - 7.2Singlet1H
  • Justification: The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the neighboring substituents. The ethyl group protons will exhibit typical triplet-quartet coupling. The methyl group at C4 will appear as a singlet. The hydroxymethyl protons are expected to be a singlet, though coupling to the hydroxyl proton may be observed under certain conditions. The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent. The lone proton on the thiazole ring is expected to be downfield due to the aromatic and heteroatomic nature of the ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃12 - 15
Ethyl -CH₂-28 - 32
Methyl -CH₃18 - 22
Hydroxymethyl -CH₂-55 - 60
Thiazole C2165 - 170
Thiazole C4148 - 152
Thiazole C5130 - 135
  • Justification: The chemical shifts of the thiazole ring carbons are significantly downfield due to their sp² hybridization and the influence of the nitrogen and sulfur heteroatoms. The C2 carbon, being adjacent to both N and S, is expected to be the most deshielded. The carbons of the alkyl and hydroxymethyl substituents will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (sp³)2850 - 3000Medium
C=N Stretch (thiazole)1600 - 1650Medium
C=C Stretch (thiazole)1500 - 1580Medium
C-O Stretch (primary alcohol)1000 - 1080Strong
C-S Stretch600 - 800Weak
  • Justification: The most prominent feature in the IR spectrum is expected to be a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the ethyl and methyl groups will appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the thiazole ring will be observed in the 1500-1650 cm⁻¹ region. A strong C-O stretching band for the primary alcohol will be present in the fingerprint region. A study on the related compound 4-methyl-5-thiazoleethanol also shows a broad OH stretching mode around 3402 cm⁻¹[2].

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Predicted Molecular Ion (M⁺): The nominal molecular weight of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol (C₇H₁₁NOS) is 157.06 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 157.

  • Predicted Fragmentation Pathway: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

    • Loss of a hydrogen atom to give a fragment at m/z = 156.

    • Loss of the hydroxyl radical (•OH) to give a fragment at m/z = 140.

    • Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 126.

    • Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 128.

    • Cleavage of the thiazole ring can lead to a variety of smaller fragments.

M [C₇H₁₁NOS]⁺˙ m/z = 157 M_minus_H [C₇H₁₀NOS]⁺ m/z = 156 M->M_minus_H - •H M_minus_OH [C₇H₁₀NS]⁺ m/z = 140 M->M_minus_OH - •OH M_minus_CH2OH [C₆H₈NS]⁺ m/z = 126 M->M_minus_CH2OH - •CH₂OH M_minus_C2H5 [C₅H₆NOS]⁺ m/z = 128 M->M_minus_C2H5 - •C₂H₅

Figure 2: Predicted Fragmentation Pathway of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in Mass Spectrometry.

Experimental Protocols

For researchers aiming to acquire experimental data for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. It is anticipated that this guide will facilitate the confirmation of its synthesis and aid in its structural characterization, thereby supporting its potential applications in various scientific fields. As experimental data becomes available, this guide can serve as a valuable comparative tool.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 2-Ethyl-4-methyl thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2019). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1175, 59-66.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Biological activity of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

An In-Depth Technical Guide to the Anticipated Biological Activity of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole nucleus is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the predicted biological activities of the specific, yet lesser-studied molecule, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes the wealth of knowledge surrounding structurally related thiazole derivatives to project its likely biological profile. This guide will delve into anticipated antimicrobial, anti-inflammatory, and anticancer properties, providing detailed hypothetical experimental protocols, potential mechanisms of action, and illustrative data to empower researchers in their exploration of this promising compound.

Introduction to the Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery. Its aromatic nature and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[5][6] Thiazole derivatives have been reported to exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral properties.[2][4][7][8][9][10] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] The specific compound of interest, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, possesses substitutions at the 2, 4, and 5 positions, suggesting a tailored electronic and steric profile that could confer significant biological effects.

Predicted Biological Activities of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

Based on the extensive literature on analogous thiazole derivatives, we can hypothesize several key biological activities for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol.

Antimicrobial Activity

Thiazole derivatives are well-documented for their potent antibacterial and antifungal activities.[4][9][11][12] The proposed mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the sulfur and nitrogen atoms in the thiazole ring is believed to be crucial for these interactions.[7]

Hypothetical Efficacy Data:

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32
Candida albicans (Fungus)8
Aspergillus niger (Fungus)16
Note: The above data is illustrative and based on typical values for active thiazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance using a microplate reader.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture D Inoculation A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Many thiazole derivatives exhibit significant anti-inflammatory properties.[7][9] These effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol or a reference inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement of Prostaglandin Production: Quantify the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of IC50: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50).

Hypothetical IC50 Data:

EnzymeIC50 (µM)
COX-1>100
COX-215.2
Note: The above data is illustrative, suggesting potential COX-2 selectivity.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Thiazole Compound Thiazole Compound Thiazole Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by a thiazole compound.

Anticancer Activity

The thiazole scaffold is present in several clinically approved anticancer drugs.[6] Thiazole derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: Determine the concentration of the compound that reduces cell viability by 50% (IC50).

Hypothetical IC50 Data for Anticancer Activity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25.8
A549 (Lung Cancer)42.1
HeLa (Cervical Cancer)33.5
Note: The above data is illustrative of moderate anticancer activity.

Logical Relationship: From In Vitro to In Vivo Anticancer Studies

Anticancer_Progression A In Vitro Cytotoxicity Assays (e.g., MTT) B Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) A->B Elucidate Cellular Effects C In Vivo Animal Models (e.g., Xenograft) B->C Validate In Vivo Efficacy D Preclinical Development C->D Assess Safety and Pharmacokinetics

Caption: A logical progression for the preclinical evaluation of a potential anticancer compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol are not available, general principles for thiazole derivatives can be applied:

  • Substituents at Position 2: The ethyl group at this position can influence lipophilicity and interactions with hydrophobic pockets of target proteins.

  • Substituents at Position 4: The methyl group can provide steric bulk and affect the electronic properties of the ring.

  • Substituents at Position 5: The methanol group introduces a polar functional group capable of forming hydrogen bonds, which could be critical for target binding.

Future Directions and Conclusion

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol represents an intriguing candidate for further biological investigation. The extensive evidence of diverse pharmacological activities within the thiazole class strongly suggests its potential as a lead compound for the development of new therapeutic agents.[2][3] This guide provides a foundational framework for initiating such studies, from initial in vitro screening to more complex mechanistic and in vivo evaluations. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. Further research is warranted to definitively characterize the biological profile of this specific thiazole derivative and unlock its full therapeutic potential.

References

  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Semantic Scholar. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021, August 21).
  • PubMed. (2022, August 11). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • NIH. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC.
  • NIH. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC.
  • A review on thiazole based compounds & it's pharmacological activities. (2024, October 23).
  • ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
  • ACS Publications. (2026, January 28). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones | Organic Letters.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

Sources

Foundational

An In-depth Technical Guide to (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol Derivatives and Analogues: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs and a fertile ground for the discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and its derivatives. We delve into rational synthetic strategies, explore the structure-activity relationships (SAR) that govern their biological effects, and propose established in-vitro protocols for their evaluation. This document is intended to serve as a practical and insightful resource for researchers engaged in the exploration of thiazole-based compounds for drug discovery, particularly in the realms of oncology and infectious diseases.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug design. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive core for developing molecules that can effectively interact with a wide range of biological targets.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The subject of this guide, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, represents a synthetically accessible and modifiable template. The ethyl group at the 2-position, the methyl group at the 4-position, and the hydroxymethyl group at the 5-position offer distinct points for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies: A Roadmap to Novel Derivatives

A robust and flexible synthetic route is paramount for the exploration of a chemical series. Here, we propose a logical and experimentally grounded pathway to (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and its analogues, primarily leveraging the classic Hantzsch thiazole synthesis.[5]

Proposed Synthesis of the Core Scaffold

The synthesis of the core molecule can be envisioned in two key stages: the formation of the thiazole ring via Hantzsch synthesis to yield an ester precursor, followed by the reduction of the ester to the primary alcohol.

Workflow for the Synthesis of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction A Ethyl 2-chloroacetoacetate C Ethyl 2-ethyl-4-methylthiazole-5-carboxylate A->C Reflux in Ethanol B Propanethioamide B->C D Ethyl 2-ethyl-4-methylthiazole-5-carboxylate E Lithium Aluminium Hydride (LiAlH4) in THF D->E 0 °C to rt F (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol E->F

Caption: Proposed two-step synthesis of the core compound.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of substituted thiazole-5-carboxylates.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propanethioamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 2-ethyl-4-methylthiazole-5-carboxylate.[5]

Causality: The Hantzsch synthesis is a robust method for forming the thiazole ring. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole.[5]

Detailed Experimental Protocol: Ester Reduction

This protocol is a standard procedure for the reduction of esters to primary alcohols.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0°C in an ice bath. Add a solution of ethyl 2-ethyl-4-methylthiazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up and Purification: Filter the resulting solid and wash with ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol.

Causality: Lithium aluminium hydride is a powerful reducing agent capable of converting esters to primary alcohols. The anhydrous and inert conditions are crucial due to the high reactivity of LiAlH₄ with water and other protic solvents.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is not extensively published, the broader class of thiazole derivatives exhibits significant potential as both anticancer and antimicrobial agents. The following sections summarize the known activities of structurally related compounds to guide the exploration of this novel series.

Anticancer Potential

Thiazole-containing compounds have been shown to inhibit cancer cell proliferation and migration through various mechanisms.[3][7] Some derivatives have been found to interfere with critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[8][9]

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-methyl-benzylidene]hydrazinyl]-thiazole-4(5H)-oneMCF-7 (Breast)2.57[10]
HepG2 (Liver)7.26[10]
5f A bis-thiazole derivativeOvarian Cancer Cell Line0.0061[11]
6a A naphthalene-azine-thiazole hybridOVCAR-4 (Ovarian)1.569[12]
Generic Thiazole-Amino Acid Hybrids Thiazole conjugated with various amino acidsA549 (Lung), HeLa (Cervical), MCF-7 (Breast)2.07 - 8.51[13]

Note: The structures for the compounds in the table are complex and can be found in the cited references.

SAR Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is critical for activity. Aromatic and heterocyclic moieties often confer potent cytotoxicity.

  • Hybrid Molecules: Combining the thiazole core with other pharmacophores, such as amino acids or other heterocyclic systems, can lead to highly potent compounds.[13]

  • Targeting Signaling Pathways: Some thiazole derivatives have been shown to inhibit key kinases in cancer-related signaling pathways, such as VEGFR-2 and the PI3K/Akt pathway.[8][10]

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[4][14]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDTarget OrganismMIC (mg/mL)Reference
Compound 3 Methicillin-resistant Staphylococcus aureus0.23 - 0.7[14]
Pseudomonas aeruginosa0.23 - 0.7[14]
Escherichia coli0.23 - 0.7[14]
Generic Thiazole Derivatives Candida species0.06 - 0.47[14]

SAR Insights:

  • Amphiphilicity: The amphiphilic nature of some thiazole derivatives is thought to facilitate their interaction with and disruption of microbial cell membranes.[4]

  • Substituent Effects: The presence of specific substituents, such as nitro groups on a phenyl ring attached to the thiazole, can enhance antimicrobial activity.[4]

Proposed Mechanism of Action in Cancer

Based on studies of related thiazole derivatives, a plausible mechanism of action for the anticancer activity of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol analogues involves the inhibition of the PI3K/Akt signaling pathway.[8][9]

PI3K/Akt Signaling Pathway and Potential Inhibition by Thiazole Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiazole (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol Derivative Thiazole->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt pathway by thiazole derivatives.

This pathway is crucial for regulating cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[8] By inhibiting key components of this pathway, such as PI3K or Akt, thiazole derivatives can induce apoptosis and halt tumor progression.

In-Vitro Evaluation Protocols

To assess the therapeutic potential of novel (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol derivatives, standardized in-vitro assays are essential.

Protocol for Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of new compounds.[16]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Potato Dextrose Agar for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile borer.

  • Compound Application: Add a specific volume of the test compound solution (at a known concentration) into each well. Include a positive control (standard antibiotic/antifungal) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Drug-Likeness and Bioavailability Considerations

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Lipinski's Rule of Five provides a useful guideline for predicting the oral bioavailability of a molecule.[17][18][19][20]

Table 3: Lipinski's Rule of Five

ParameterGuideline
Molecular Weight< 500 Da
LogP (octanol-water partition coefficient)< 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10

The core scaffold, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, and its simple analogues are likely to comply with these rules, suggesting a good potential for oral bioavailability. However, as more complex moieties are added during derivatization, it is crucial to monitor these parameters to maintain drug-like properties.

Conclusion and Future Directions

The (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide are practical and allow for extensive derivatization. Based on the known biological activities of related thiazole derivatives, this class of compounds holds significant potential, particularly in the fields of oncology and infectious diseases.

Future research should focus on the synthesis of a diverse library of analogues and their systematic evaluation using the in-vitro protocols described. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The combination of synthetic chemistry, biological screening, and computational modeling will be instrumental in unlocking the full therapeutic potential of this versatile thiazole scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Mothana, R. A. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Future Medicinal Chemistry, 17(4), 241-256. [Link]

  • Al-Suqi, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1301, 137350. [Link]

  • Chen, J., Chen, Y., Liu, M., & Chen, J. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters, 3(11), 946-951. [Link]

  • Chen, J., & Wang, X. (2009). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 39(18), 3291-3299. [Link]

  • da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, L. C. L. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 535-544. [Link]

  • Das, S., & Saikia, P. (2022). The Hantzsch Thiazole Synthesis. In Modern Approaches in Synthesis of Pyrazole and Thiazole Scaffolds. IntechOpen. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2016). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Journal of Heterocyclic Chemistry, 53(4), 1189-1191. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Hamil, A. S., Fadl, M. F., & El-Gazzar, M. G. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2147. [Link]

  • Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Jain, A. K., Sharma, S., & Vaidya, A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8032. [Link]

  • Kandeel, M., Al-Taifi, K. A., & Al-Omar, M. A. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6520. [Link]

  • Wikipedia. (2024). Lipinski's rule of five. In Wikipedia. [Link]

  • Lin, Y. L., Chen, Y. L., & Chen, J. H. (2019). A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus. European Journal of Medicinal Chemistry, 168, 268-279. [Link]

  • Mohamed, M. S., El-domany, R. A., & El-Faham, A. (2023). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. ACS Omega, 8(39), 35889-35901. [Link]

  • Nayyar, A., & Jain, R. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Riyadh, S. M., & Gomha, S. M. (2020). Synthesis of new Thiazole Derivatives as Antitumor Agents. Mini-Reviews in Medicinal Chemistry, 20(14), 1366-1377. [Link]

  • SCFBio. Lipinski Rule of Five. SCFBio. Accessed January 29, 2026. [Link]

  • Sharma, R., & Singh, P. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21567-21577. [Link]

  • Shawky, A. M., & Gomaa, M. S. (2024). Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives. Journal of Molecular Structure, 1299, 137088. [Link]

  • Singh, S., & Kumar, V. (2023). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • Taha, M., & Ismail, N. H. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(18), 1547-1560. [Link]

  • Tangeda, S. J., & Garlapati, C. V. (2017). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 22(11), 1937. [Link]

  • TFL, & Al-Ghorbani, M. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5136-5151. [Link]

  • Thabet, H. K., & El-Sayed, W. M. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][5][8][21]triazole Derivatives. ChemRxiv. [Link]

  • Toma, A. C., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]

  • Tripathi, A., & Kumar, R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6542. [Link]

  • Yaseen, D. A., & Hassan, W. M. (2023). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Molecular Structure, 1282, 135212. [Link]

  • Zhang, M., & Bian, J. (2020). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • CN104529935B. (2015). Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

  • Tran, N. M. A., & Lee, K. D. (2012). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Journal of the Korean Chemical Society, 56(5), 571-576. [Link]

  • St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Patel, K. D., & Patel, N. B. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science, 9(5), 45-50.
  • Zenovel. (2023). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry The 1,3-thiazole ring is a cornerstone in the architecture of ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone in the architecture of pharmacologically active molecules. This five-membered heterocycle, containing both sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs, including the anti-cancer agents Dasatinib and Ixazomib.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[1] Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, with activities ranging from anticancer and anti-inflammatory to antimicrobial and antioxidant.[2][3]

This guide focuses on a specific, yet under-researched, member of this family: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol . While direct literature on the mechanism of action of this particular compound is not available, its structural features—a substituted thiazole core—allow us to formulate well-grounded hypotheses based on the extensive research conducted on analogous compounds. This document will, therefore, serve as a technical guide to the putative mechanisms of action of this compound and provide a comprehensive roadmap for its experimental validation.

Section 1: Postulated Mechanisms of Action

Based on the established pharmacology of the thiazole scaffold, we can postulate two primary avenues for the biological activity of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol: anticancer and anti-inflammatory effects.

Putative Anticancer Mechanism

Thiazole-containing compounds are known to exert cytotoxic effects on cancer cells through diverse mechanisms, including the disruption of cell signaling, induction of apoptosis, and cell cycle arrest.[4][5]

Hypothesized Molecular Targets:

  • Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.[1] Potential kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial for tumor growth and angiogenesis.[6]

  • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of key apoptotic proteins. This could involve the upregulation of pro-apoptotic factors like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]

  • Metabolic Disruption: Some thiazole derivatives have been shown to inhibit enzymes crucial for cancer cell metabolism, such as human Lactate Dehydrogenase A (hLDHA).[7] By disrupting glycolysis, these compounds can effectively "starve" cancer cells.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 AKT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis hLDHA hLDHA hLDHA->Proliferation Glycolysis Compound (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol Compound->EGFR Inhibition Compound->Bcl2 Inhibition Compound->hLDHA Inhibition

Caption: Postulated anticancer signaling pathways targeted by the compound.

Putative Anti-inflammatory Mechanism

Chronic inflammation is a key driver of various diseases. Thiazole derivatives have shown promise in mitigating inflammatory responses.[8]

Hypothesized Molecular Targets:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins from arachidonic acid. Some thiazoles exhibit potent anti-inflammatory activities by blocking LOX and COX enzymes.[8]

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Virtual screening and in vivo studies have shown that thiazole derivatives can bind to the active site of iNOS, thereby reducing NO synthesis.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol Compound->COX Inhibition Compound->LOX Inhibition PLA2 Phospholipase A2

Caption: Putative inhibition of the Arachidonic Acid pathway.

Section 2: Structure-Activity Relationship (SAR) Considerations

The specific substituents on the thiazole ring are critical determinants of biological activity.[10] For (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol:

  • 2-Ethyl Group: The ethyl group at the 2-position can influence the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes.[7]

  • 4-Methyl Group: A methyl group at the 4-position is a common feature in many active thiazole derivatives and can contribute to favorable binding interactions with target proteins.[3]

  • 5-Methanol Group: The methanol group at the 5-position introduces a hydroxyl moiety, which can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule in the active site of a target enzyme or receptor.

Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To move from postulation to confirmation, a systematic, multi-tiered experimental approach is required. The following workflow represents a robust strategy for elucidating the mechanism of action of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol.

G Tier1 Tier 1: Bioactivity Screening MTT Cell Viability Assays (MTT) (e.g., SaOS-2, MCF-7, HepG2) Tier1->MTT Tier2 Tier 2: Target Identification InSilico In Silico Docking (Kinases, COX, LOX, etc.) Tier2->InSilico CETSA Cellular Thermal Shift Assay (CETSA) Tier2->CETSA AffinityChrom Affinity Chromatography-Mass Spectrometry Tier2->AffinityChrom Tier3 Tier 3: Pathway Validation WesternBlot Western Blotting (p-EGFR, Bcl-2, Caspase-3) Tier3->WesternBlot qPCR qPCR (Gene expression analysis) Tier3->qPCR EnzymeAssay Enzymatic Assays (Kinase, COX, LOX inhibition) Tier3->EnzymeAssay Tier4 Tier 4: In Vivo Confirmation Xenograft Animal Models (e.g., Tumor Xenografts) Tier4->Xenograft InflammationModel Inflammation Models (e.g., Carrageenan-induced paw edema) Tier4->InflammationModel IC50 IC50 Determination MTT->IC50 IC50->Tier2 InSilico->Tier3 CETSA->Tier3 AffinityChrom->Tier3 WesternBlot->Tier4 qPCR->Tier4 EnzymeAssay->Tier4

Caption: A multi-tiered workflow to elucidate the mechanism of action.

Tier 1: Initial Bioactivity Screening

Objective: To confirm the biological activity of the compound and determine its potency.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate human cancer cell lines (e.g., SaOS-2 for osteosarcoma, MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineCompound IC50 (µM)Positive Control IC50 (µM)
SaOS-2Experimental Valuee.g., Doxorubicin: 0.5
MCF-7Experimental Valuee.g., Doxorubicin: 0.8
HepG2Experimental Valuee.g., Doxorubicin: 1.2
Tier 2: Target Identification

Objective: To identify the direct molecular target(s) of the compound.

Protocol: In Silico Molecular Docking

  • Target Selection: Based on the known pharmacology of thiazoles, select a panel of potential protein targets (e.g., EGFR, VEGFR-2, Bcl-2, COX-2, iNOS).

  • Structure Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). Prepare the ligand (the compound) structure using chemical drawing software and optimize its geometry.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity of the compound within the active site of each target protein.

  • Analysis: Analyze the docking scores (binding energy) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions) to prioritize the most likely targets for experimental validation.

Tier 3: Pathway Validation and Enzymatic Assays

Objective: To confirm the engagement of the identified target and its effect on downstream signaling pathways.

Protocol: Western Blotting for EGFR Pathway Analysis

  • Cell Lysis: Treat a selected cancer cell line (e.g., one with high EGFR expression) with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like total AKT and p-AKT.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation (activation) state of EGFR and its downstream effectors. A decrease in the p-EGFR/total EGFR ratio would indicate target engagement and inhibition.

Conclusion

While (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol remains an uncharacterized molecule, its thiazole core strongly suggests significant therapeutic potential, most notably in the realms of oncology and inflammation. The hypotheses and experimental frameworks presented in this guide provide a clear and scientifically rigorous path forward for its investigation. By systematically progressing through bioactivity screening, target identification, and pathway validation, researchers can effectively de-orphanize this compound and unlock its full potential as a novel therapeutic agent.

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. (2026). ACS Publications. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research. [Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (N.d.).
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. [Link]

  • Identifying mechanism-of-action targets for drugs and probes. (N.d.). PubMed Central. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (N.d.). PubMed Central. [Link]

  • New Algorithm Accurately Predicts Drug Mechanism of Action. (2015). Columbia Systems Biology. [Link]

  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol. (N.d.). ChemSynthesis. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Innovative Science. [Link]

  • Mechanism of Action (MOA). (N.d.). Sygnature Discovery. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (N.d.). Journal of Medicinal Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • 4-Methyl-5-(2-hydroxyethyl)thiazole. (N.d.). PubChem. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ScienceDirect. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Identifying mechanism-of-action targets for drugs and probes. (N.d.). Semantic Scholar. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (N.d.). PubMed Central. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (N.d.). Organic Syntheses. [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (N.d.).
  • 2-(4-Methyl-5-thiazolyl)ethyl decanoate. (N.d.). PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol in Organic Synthesis

Abstract & Strategic Value (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol is a specialized heterocyclic building block distinct from the more common thiamine metabolite, sulfurol (4-methyl-5-thiazoleethanol). This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol is a specialized heterocyclic building block distinct from the more common thiamine metabolite, sulfurol (4-methyl-5-thiazoleethanol). This scaffold offers a unique combination of a lipophilic ethyl group at the C2 position and a reactive hydroxymethyl handle at C5.

In medicinal chemistry, this specific substitution pattern is utilized to modulate the metabolic stability and lipophilicity of drug candidates. Unlike the C2-unsubstituted or C2-methyl analogs, the C2-ethyl group provides increased steric bulk and lipophilicity (LogP modulation), which can improve blood-brain barrier (BBB) penetration and resistance to oxidative metabolism. This note details the synthesis, activation, and application of this alcohol in constructing bioactive molecules, specifically targeting kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
IUPAC Name (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol
Structure Thiazole ring; C2: Ethyl, C4: Methyl, C5: Hydroxymethyl
Molecular Weight 157.23 g/mol
Appearance Viscous pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Key Reactivity Primary allylic-like alcohol; Nucleophilic; Prone to acid-catalyzed elimination if not handled as a salt.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Preparation of the Scaffold (Self-Validating Protocol)

Note: While available commercially, this building block is often synthesized in-house to ensure freshness and avoid oxidation byproducts.

Workflow: Hantzsch Thiazole Synthesis & Reduction

The most robust route involves the construction of the thiazole ring via Hantzsch synthesis followed by hydride reduction.

  • Cyclization: Reaction of Propanethioamide with Ethyl 2-chloroacetoacetate (or Ethyl 2-bromoacetoacetate) yields Ethyl 2-ethyl-4-methylthiazole-5-carboxylate .

  • Reduction: The ester is reduced to the target alcohol using Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

Step-by-Step Reduction Protocol
  • Reagents: Ethyl 2-ethyl-4-methylthiazole-5-carboxylate (1.0 equiv), LiAlH4 (1.2 equiv), Anhydrous THF.

  • Procedure:

    • Charge an oven-dried flask with anhydrous THF and cool to 0°C under Nitrogen.

    • Carefully add LiAlH4 pellets/powder.

    • Add the thiazole ester (dissolved in THF) dropwise to control the exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to yield the crude alcohol.

    • Purification: Flash chromatography (DCM/MeOH 95:5).

Core Reactivity & Protocols

Protocol A: Activation to Alkyl Chloride

Use Case: Creating an electrophile for alkylation of amines or phenols.

The conversion of the C5-alcohol to a chloride creates a highly reactive electrophile. Note that the free base of the chloride is unstable and prone to polymerization; it must be isolated as the Hydrochloride Salt .

Reagents: Thionyl Chloride (


), Dichloromethane (DCM).
  • Dissolve (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol (1.0 g) in anhydrous DCM (10 mL).

  • Cool to 0°C.

  • Add

    
     (1.5 equiv) dropwise.
    
  • Stir at RT for 3 hours.

  • Critical Step: Evaporate solvent and excess

    
     under reduced pressure. Do not  wash with aqueous base.
    
  • Triturate the residue with diethyl ether to obtain the solid Hydrochloride Salt .

  • Storage: Use immediately or store in a desiccator at -20°C.

Protocol B: Mitsunobu Coupling

Use Case: Direct etherification with phenols (e.g., for NMT inhibitors).

This reaction avoids the unstable chloride intermediate and is preferred for convergent synthesis in late-stage drug discovery.

Reagents: Triphenylphosphine (


), DIAD (Diisopropyl azodicarboxylate), Target Phenol/Amine.
  • Dissolve the thiazole alcohol (1.0 equiv),

    
     (1.2 equiv), and the nucleophile (Phenol, 1.0 equiv) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DIAD (1.2 equiv) dropwise over 10 minutes.

  • Stir at RT for 12–16 hours.

  • Concentrate and purify via silica gel chromatography.[1]

    • Note: The thiazole nitrogen can sometimes participate in side reactions; ensure the nucleophile is sufficiently acidic (pKa < 11).

Protocol C: Oxidation to Aldehyde

Use Case: Precursor for Wittig olefination or Reductive Amination.

Reagents: Activated Manganese Dioxide (


) or Dess-Martin Periodinane (DMP). 

is preferred for thiazoles to avoid over-oxidation.
  • Suspend the alcohol in DCM (0.1 M).

  • Add activated

    
     (10 equiv by weight).
    
  • Stir vigorously at RT (or reflux if slow) for 12 hours.

  • Filter through a pad of Celite.

  • Concentrate to obtain 2-Ethyl-4-methylthiazole-5-carbaldehyde .

Strategic Reactivity Map (Visualization)

ThiazoleReactivity Ester Precursor: Ethyl 2-ethyl-4-methyl thiazole-5-carboxylate Alcohol CORE SCAFFOLD: (2-Ethyl-4-methyl-1,3- thiazol-5-yl)methanol Ester->Alcohol LiAlH4 / THF Reduction Chloride Electrophile: Thiazolyl Chloride (HCl Salt) Alcohol->Chloride SOCl2, DCM (Protocol A) Aldehyde Intermediate: Thiazole-5-carbaldehyde Alcohol->Aldehyde MnO2, DCM (Protocol C) Ether Target Product: Thiazolyl Ether (e.g., NMT Inhibitor) Alcohol->Ether Mitsunobu (DIAD/PPh3) + Phenol (Protocol B)

Figure 1: Synthetic divergence from the core alcohol scaffold. The pathway highlights the versatility of the 5-hydroxymethyl group in accessing electrophiles (chloride), chain-extension precursors (aldehyde), and direct coupled products (ethers).

Case Studies & Applications

N-Myristoyltransferase (NMT) Inhibitors

Research into trypanocidal agents has utilized the (2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol scaffold. The alcohol is coupled via Mitsunobu reaction to hydroxy-substituted core structures (e.g., benzofurans or phenyl-piperidines). The 2-ethyl group provides critical hydrophobic interactions within the NMT binding pocket, superior to the methyl analog.

Ghrelin O-Acyltransferase (GOAT) Inhibitors

In the development of metabolic therapeutics, this scaffold serves as a "headgroup" linked to a central core. The thiazole ring mimics peptide bonds while the ethyl group occupies a specific lipophilic sub-pocket, enhancing potency against the GOAT enzyme involved in ghrelin activation.

Flavor & Fragrance Chemistry

While the alcohol itself is less volatile, it serves as a precursor to Thiazolyl Esters . Esterification with short-chain fatty acids (e.g., isovaleric acid) yields compounds with intense nutty, roasted, or meaty aroma profiles, used in savory flavor formulations (FEMA 3680 derivative).

Handling and Safety

  • Hazards: Thiazoles can be skin irritants. The hydrochloride salt of the chlorinated derivative is corrosive.

  • Odor: Like many thiazoles, this compound may have a nutty or slightly sulfurous odor. Work in a well-ventilated fume hood.

  • Stability: The free alcohol is stable at RT but should be protected from light to prevent gradual darkening.

References

  • Preparation of Thiazole Carboxylates (Precursor Synthesis): Meng, G., et al. "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates."[2] Green Chemistry Letters and Reviews, 2014, 7(2), 166-171.

  • Mitsunobu Application (NMT Inhibitors): Brand, S., et al. "Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, 2014, 57(20), 8551–8562.

  • GOAT Inhibitor Application (Patent): Takeda Pharmaceutical Company. "Aromatic Ring Compound as Ghrelin O-Acyltransferase Inhibitor." EP 2838891 B1.

  • Flavor Chemistry Context (FEMA 3680): Flavor and Extract Manufacturers Association (FEMA). "2-Ethyl-4-methylthiazole Profile."

Sources

Application

Application Notes and Protocols: A Guide to Antimicrobial Activity Testing of Novel Thiazole Compounds

Introduction: The Imperative for Novel Antimicrobial Discovery The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Thiazole derivatives, a class of five-membered aromatic heterocycles, have emerged as a promising scaffold in medicinal chemistry due to their diverse and significant biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of novel thiazole compounds.

These protocols are grounded in established methodologies, emphasizing the principles of scientific integrity and reproducibility. By adhering to these guidelines, researchers can generate reliable and comparable data, crucial for the progression of promising thiazole candidates through the drug development pipeline. The core of this guide focuses on three fundamental antimicrobial susceptibility testing (AST) methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion method for assessing susceptibility, and the Minimum Bactericidal Concentration (MBC) test to distinguish between bacteriostatic and bactericidal activity.

PART 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before delving into specific protocols, it is crucial to understand the foundational principles that ensure the accuracy and validity of any AST result.

Causality Behind Experimental Choices: The selection of a particular AST method is often dictated by the stage of research and the specific questions being addressed.[5] For high-throughput screening of a large library of novel thiazole compounds, the broth microdilution method is highly efficient for determining MIC values.[6][7] The disk diffusion method, while more qualitative, offers a simpler and cost-effective way to assess the general susceptibility of a range of microorganisms.[8][9][10][11][12] MBC testing is subsequently employed for lead compounds to determine whether they kill bacteria (bactericidal) or merely inhibit their growth (bacteriostatic), a critical piece of information for therapeutic development.[13][14][15][16]

Self-Validating Systems through Quality Control: To ensure the trustworthiness of experimental results, every AST assay must be a self-validating system. This is achieved through the stringent use of quality control (QC) strains with known and predictable susceptibility profiles.[17][18][19][20] These strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853, are tested in parallel with the novel thiazole compounds.[18][19] If the results for the QC strains fall within the established acceptable ranges as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI), it provides confidence in the accuracy of the results obtained for the novel compounds.[21] Deviations from these ranges indicate potential issues with the assay setup, such as media preparation, inoculum density, or incubation conditions, and necessitate a repeat of the experiment.[18]

PART 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key AST experiments.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of a novel compound, defined as the lowest concentration that inhibits the visible growth of a microorganism.[6][22][23][24] This quantitative method is highly reproducible and amenable to high-throughput applications.[6][7]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Novel thiazole compound stock solution (typically in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterile multichannel pipettes and tips

  • Incubator

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Create a serial two-fold dilution of the novel thiazole compound in the 96-well plate.

    • Typically, 100 µL of sterile broth is added to wells 2 through 12.

    • Add 200 µL of the highest concentration of the thiazole compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without compound), and well 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (i.e., the first clear well).[24][25]

    • The growth control well should be turbid, and the sterility control well should be clear.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Thiazole Compound Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Value Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[8][9][10] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient, resulting in a zone of growth inhibition.[11]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Novel thiazole compound solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Step-by-Step Methodology:

  • Preparation of Antimicrobial Disks:

    • Sterile filter paper disks are impregnated with a known concentration of the novel thiazole compound. The solvent is allowed to evaporate completely.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.[12]

    • Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.[12]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition around each disk in millimeters (mm).[12]

    • The size of the zone is inversely proportional to the MIC. A larger zone of inhibition indicates greater susceptibility of the organism to the compound.

    • The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, though for novel compounds, these breakpoints will not yet be established.[12][23]

Diagram of Disk Diffusion Workflow:

Disk_Diffusion_Workflow Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Lawn_Culture Inoculate MHA Plate (Lawn Culture) Inoculum_Prep->Lawn_Culture Disk_Placement Apply Thiazole-Impregnated Disks Lawn_Culture->Disk_Placement Incubation Incubate at 35°C for 16-24h Disk_Placement->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones Interpret_Results Interpret Susceptibility Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][15] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.

Materials:

  • Results from a completed broth microdilution MIC test

  • Drug-free agar plates (e.g., MHA)

  • Sterile micropipettes and tips

  • Incubator

Step-by-Step Methodology:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, drug-free agar plate.[13]

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[26]

    • A common operational definition is the lowest concentration that yields ≤ 0.1% of the original inoculum.[13]

  • Bactericidal vs. Bacteriostatic Classification:

    • The ratio of MBC to MIC can be used to classify the activity of the compound.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[13][16]

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.[13]

Diagram of MBC Determination Logic:

MBC_Determination_Logic MIC_Test Perform Broth Microdilution MIC Test Identify_Clear_Wells Identify Wells with No Visible Growth (MIC, 2x MIC, etc.) MIC_Test->Identify_Clear_Wells Subculture Subculture Aliquots onto Drug-Free Agar Identify_Clear_Wells->Subculture Incubate_Plates Incubate Agar Plates at 35°C for 18-24h Subculture->Incubate_Plates Count_CFU Count Colony-Forming Units (CFU) Incubate_Plates->Count_CFU Determine_MBC Determine MBC (≥99.9% Kill) Count_CFU->Determine_MBC

Caption: Logical flow for determining the Minimum Bactericidal Concentration.

PART 3: Data Presentation and Interpretation

Clear and standardized data presentation is essential for the effective communication and comparison of results.

Quantitative Data Summary:

The following table provides a template for summarizing the MIC and MBC data for novel thiazole compounds.

Table 1: Antimicrobial Activity of Novel Thiazole Compounds

Test MicroorganismGram StainCompound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923Gram-positiveThiazole-0018162Bactericidal
Escherichia coli ATCC 25922Gram-negativeThiazole-00132>128>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negativeThiazole-001>128NDNDResistant
Staphylococcus aureus ATCC 25923Gram-positiveThiazole-00216322Bactericidal
Escherichia coli ATCC 25922Gram-negativeThiazole-00264>128>2Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negativeThiazole-002>128NDNDResistant
Positive Control (Ciprofloxacin)N/ACipro0.512Bactericidal

ND: Not Determined

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of novel thiazole compounds. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data. This is a critical first step in the challenging but essential quest for new antimicrobial agents to combat the growing threat of drug-resistant pathogens. Further investigations, including time-kill assays, anti-biofilm studies, and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of the most promising candidates.[6][27]

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Pharmaceutical Negative Results.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Quality Control Strains (standard strains) and their Uses. Microbe Online.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
  • Quality Control of Antimicrobial Susceptibility Testing. PHE.
  • MIC/MBC Testing. Nikopharmad.
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
  • MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Microbiology Class.
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals.
  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations.
  • Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. Benchchem.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • M07-A8. Regulations.gov.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

Sources

Method

Application Notes and Protocols for X-ray Crystallography of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide delves into the critical aspects of X-ray crystallography for a promising clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide delves into the critical aspects of X-ray crystallography for a promising class of heterocyclic compounds: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and its derivatives. The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Understanding the three-dimensional atomic arrangement of novel thiazole derivatives through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing pharmacokinetic profiles. This document provides not just a set of protocols, but a strategic framework for crystallization, data collection, and structure refinement, underpinned by the scientific rationale for each experimental decision.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif in pharmaceutical sciences, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4][5] Its unique electronic and structural features allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The specific substitution pattern of the (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol series offers a rich landscape for chemical modification to modulate efficacy, selectivity, and bioavailability.[1][2]

X-ray crystallography provides the definitive, atomic-level blueprint of these molecules. This structural information is invaluable for:

  • Validating Molecular Connectivity and Stereochemistry: Unambiguously confirming the synthesized chemical structure.

  • Understanding Intermolecular Interactions: Revealing how molecules pack in the solid state, which can influence solubility and stability.

  • Informing Computational Modeling: Providing accurate geometries for docking studies and in-silico screening.

  • Guiding Lead Optimization: Correlating specific structural features with biological activity to design more potent and selective drug candidates.

This guide will navigate the intricate process of obtaining high-quality crystal structures of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol derivatives, from the bench to the final refined model.

Crystallization: The Art and Science of Growing Single Crystals

The primary challenge in the X-ray crystallographic analysis of small molecules is often the growth of diffraction-quality single crystals. For thiazole derivatives, careful consideration of solvents, precipitants, and crystallization techniques is crucial.

Pre-Crystallization Considerations: Purity is Paramount

Expert Insight: The success of crystallization is overwhelmingly dependent on the purity of the starting material. Impurities, even at low levels, can inhibit nucleation or disrupt crystal lattice formation.

  • Protocol:

    • Synthesize the (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol derivative using established synthetic routes.

    • Purify the crude product using column chromatography, followed by recrystallization or preparative HPLC to achieve >98% purity.

    • Confirm purity and identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization Techniques for Thiazole Derivatives

The choice of crystallization method is dictated by the solubility profile of the specific derivative. A preliminary solubility screen in a range of common solvents is highly recommended.

Table 1: Recommended Starting Solvents for Solubility Screening

Solvent ClassExamples
AlcoholsMethanol, Ethanol, Isopropanol
HalogenatedDichloromethane, Chloroform
EthersDiethyl ether, Tetrahydrofuran (THF)
EstersEthyl acetate
AromaticToluene, Benzene
Polar AproticAcetonitrile, Acetone, DMF
  • Principle: A straightforward method where the solute concentration gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.

  • Causality: This technique is effective for compounds that are moderately soluble at room temperature and not prone to oiling out. The slow rate of evaporation is key to forming well-ordered crystals.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate) to near-saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Principle: A more controlled method where a less soluble "anti-solvent" slowly diffuses into a solution of the compound, inducing crystallization.

  • Causality: This technique allows for a finer tuning of the supersaturation rate, often yielding higher quality crystals than slow evaporation. It is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another.

  • Protocol (Hanging Drop):

    • Create a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).

    • Place a larger volume of an "anti-solvent" (e.g., hexane or diethyl ether) in the well of a vapor diffusion plate.

    • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized coverslip.

    • Invert the coverslip and seal the well. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

  • Insight: Studies on other thiazole derivatives have shown that anti-solvent addition can be effective, and the rate of addition can influence which polymorph crystallizes.

  • Protocol:

    • Prepare a solution of the thiazole derivative in a good solvent (e.g., methanol).

    • Slowly add an anti-solvent (e.g., water) dropwise while gently stirring.

    • The appearance of turbidity indicates the onset of precipitation. Stop adding the anti-solvent and allow the solution to stand.

Troubleshooting Crystallization
  • Oiling Out: If the compound precipitates as an oil, try using a lower starting concentration, a slower rate of anti-solvent addition, or a different solvent system.

  • No Crystals: If no crystals form, the solution may be undersaturated. Allow more solvent to evaporate or start with a higher concentration. Seeding with a tiny crystal from a previous experiment can also be effective.

  • Poor Crystal Quality: If crystals are small or poorly formed, optimize the conditions by slowing down the crystallization rate (e.g., lower temperature, slower evaporation/diffusion).

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. Modern diffractometers have made this process highly automated, but careful planning is still essential.

Crystal Selection and Mounting
  • Protocol:

    • Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in all directions.

    • Using a micromanipulator, carefully pick up the selected crystal with a cryoloop.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes radiation damage during data collection.

    • Mount the frozen crystal on the goniometer head of the diffractometer.

Data Collection Strategy
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is standard.

  • Causality: The goal is to collect a complete and redundant dataset. A typical data collection strategy involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Key Parameters:

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Cu Kα provides better dispersion for determining absolute configuration but may be more strongly absorbed by the sample.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to reduce thermal motion of the atoms and minimize radiation damage.

    • Exposure Time: This depends on the crystal's diffracting power and the X-ray source intensity.

    • Scan Width and Range: Small rotation increments (e.g., 0.5-1.0° per frame) are used to accurately measure reflection intensities.

Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities that must be computationally processed to generate the final 3D molecular model.

Data Reduction and Integration
  • Software: Programs like SHELX or Olex2 are commonly used.

  • Process:

    • The software indexes the diffraction spots to determine the unit cell parameters and crystal system.

    • The intensity of each reflection is integrated.

    • Corrections are applied for factors such as Lorentz polarization and absorption.

Structure Solution
  • Principle: The "phase problem" is the central challenge in crystallography. The diffraction experiment measures intensities, but not the phases of the X-ray waves.

  • Methods:

    • Direct Methods: For small molecules like thiazole derivatives, ab initio methods that use statistical relationships between reflection intensities are highly successful at determining initial phases.

    • Patterson Methods: Useful if a heavy atom is present in the structure.

Structure Refinement
  • Principle: An iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.

  • Causality: The refinement process is guided by minimizing the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|).

  • Key Steps and Considerations:

    • Initial Model Building: An initial model of the molecule is placed into the electron density map generated from the structure solution.

    • Least-Squares Refinement: The atomic coordinates and isotropic displacement parameters are refined.

    • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (which model atomic motion as an ellipsoid) are typically introduced.

    • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

    • Validation: The final model is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the residual electron density map.

Table 2: Representative Crystallographic Data for a Thiazole Derivative (Note: As no specific data for the title compound is publicly available, this table is a representative example based on similar published structures.)

ParameterValue
Chemical formulaC₁₆H₁₃NOS
Formula weight267.33
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.0542 (2)
b (Å)29.3096 (9)
c (Å)7.2064 (2)
β (°)92.668 (3)
Volume (ų)1277.37 (7)
Z4
Calculated density (g/cm³)1.390
Absorption coefficient (mm⁻¹)0.25
F(000)560
Crystal size (mm³)0.32 x 0.18 x 0.08
θ range for data collection (°)2.5 to 27.5
Reflections collected9875
Independent reflections2501 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.114
R indices (all data)R1 = 0.052, wR2 = 0.121
Goodness-of-fit on F²1.05
Largest diff. peak and hole (e.Å⁻³)0.30 and -0.27

Visualizations

Diagram 1: General Workflow for Small Molecule X-ray Crystallography

workflow cluster_synthesis Sample Preparation cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis & Purification (>98% Purity) Screening Solubility Screening Synthesis->Screening Techniques Crystallization Techniques (Slow Evaporation, Vapor Diffusion) Screening->Techniques Mounting Crystal Selection & Mounting Techniques->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Reduction Data Reduction Collection->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Caption: Overview of the process from synthesis to final crystal structure.

Diagram 2: Logical Flow of Structure Refinement

refinement Initial_Model Initial Model From Direct Methods Refine_Isotropic Refine Non-H Atoms Isotropic Displacement Initial_Model->Refine_Isotropic Add_H Add H Atoms Calculated Positions Refine_Isotropic->Add_H Refine_Anisotropic Refine Non-H Atoms Anisotropic Displacement Add_H->Refine_Anisotropic Final_Refinement Final Refinement Riding H Model Refine_Anisotropic->Final_Refinement Validation Validation R-factors, GooF, Residual Density Final_Refinement->Validation

Caption: Iterative steps in refining the molecular model against experimental data.

Conclusion

The crystallographic investigation of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol derivatives is a rigorous but rewarding endeavor. A systematic approach, grounded in an understanding of the principles of crystal growth and diffraction, is essential for success. This guide provides a robust framework for researchers to navigate this process, from obtaining high-purity material to refining and validating the final crystal structure. The resulting atomic-level insights are indispensable for advancing the development of this important class of therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Fabad J. Pharm. Sci. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
  • Fabad J. Pharm. Sci. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics (2024).
  • World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • MIT OpenCourseWare. Crystal Structure Refinement.
  • Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs-I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21.
  • Yathirajan, H. S., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163.
  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Online] Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1686.
  • Synthesis and Crystal Structure of Thiazole Orange Derivative. (2011). Chinese Journal of Chemistry, 29(5), 933-936.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2022). Molecules, 27(19), 6527.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole compounds. This guide is designed to provide in-depth troubleshooting assistance w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole compounds. This guide is designed to provide in-depth troubleshooting assistance when you encounter lower-than-expected biological activity in your experiments. The thiazole scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive agents.[1][2][3] However, its journey from synthesis to validated bioactivity can be fraught with challenges. This resource provides a structured, question-and-answer-based approach to systematically identify and resolve common issues.

Section 1: Foundational Checks - Is Your Compound What You Think It Is?

Low bioactivity often stems from fundamental issues with the compound itself. Before questioning the biological hypothesis, it is crucial to rigorously validate the quality of your synthesized material.

Q1: I've synthesized a new thiazole derivative, but it shows no activity. Where do I even begin to troubleshoot?

Troubleshooting Workflow: Initial Compound Validation

Here is a logical workflow to ensure the integrity of your synthesized thiazole compound.

cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Decision Point A Synthesized Thiazole Compound B Mass Spectrometry (MS) Confirm Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C, etc.) Confirm Structure A->C D High-Performance Liquid Chromatography (HPLC) Assess % Purity C->D E Quantitative NMR (qNMR) Orthogonal Purity Check D->E Optional F Is Identity Correct AND Purity >95%? D->F G YES: Proceed to Bioactivity Troubleshooting F->G Meets Criteria H NO: Re-synthesize or Re-purify F->H Fails Criteria cluster_artifacts Common Artifact Mechanisms cluster_tests Counter-Screening Assays A Low Bioactivity Observed B Is Compound Pure, Soluble, & Stable? A->B C Address Foundational Issues (Section 1 & 2) B->C No D Investigate Assay Artifacts B->D Yes E Aggregation D->E F Redox Activity D->F G Thiol Reactivity D->G H Metal Chelation D->H I Activity in presence of detergent (Triton X-100) E->I J Redox assays (e.g., H₂O₂ detection) F->J K Activity with/without DTT or TCEP G->K L Activity in presence of EDTA H->L M Specific, On-Target Activity I->M Activity Unchanged N Non-specific Activity (False Positive) I->N Activity Reduced J->M No Redox Activity J->N Redox Activity Detected K->M Activity Unchanged K->N Activity Reduced L->M Activity Unchanged L->N Activity Reduced

Sources

Optimization

Technical Support Center: Enhancing the Stability of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in Aqueous Solutions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. This resource is designed to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. This resource is designed to provide in-depth, field-proven insights and actionable protocols to address the stability challenges of this compound in aqueous environments. Our goal is to move beyond simple instructions and explain the fundamental causality behind experimental choices, empowering you to design robust and self-validating studies.

Introduction: Understanding the Stability Landscape

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a heterocyclic compound featuring a substituted thiazole ring. The thiazole moiety, while possessing a degree of aromaticity that confers some stability, is also susceptible to specific degradation pathways, particularly when functionalized and placed in an aqueous solution.[1] The primary stability concerns for this molecule are not just about maintaining its chemical identity but also ensuring consistent performance in downstream applications. Degradation can lead to loss of potency, altered biological activity, and the formation of potentially confounding impurities.

The key structural features influencing its stability are:

  • The Thiazole Ring: The sulfur atom can be a target for oxidation, potentially forming sulfoxides or sulfones.[2] The ring itself can also be susceptible to photolytic cleavage under certain conditions.[2][3]

  • The Methanol Group (-CH₂OH): While generally more stable than ester or amide groups, primary alcohols can undergo oxidation to form aldehydes or carboxylic acids, especially in the presence of catalysts or oxidizing agents.

  • Substituents: The ethyl and methyl groups influence the electron density of the thiazole ring, which can modulate its reactivity and susceptibility to degradation.[4]

This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I've dissolved my (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol in a standard phosphate-buffered saline (PBS) solution at pH 7.4, but I'm observing a loss of purity over 24-48 hours at room temperature. What is the likely degradation pathway?

A1: At neutral pH and ambient conditions, the most probable culprits are oxidation and photodegradation.

  • Causality (Oxidation): The sulfur heteroatom in the thiazole ring is susceptible to oxidation by dissolved atmospheric oxygen.[2] This process can be accelerated by trace metal ions in your buffer, which can act as catalysts. The degradation product would likely be the corresponding sulfoxide.

  • Causality (Photodegradation): Thiazole derivatives, especially those with aryl or alkyl substituents, can be sensitive to light, particularly UV radiation.[2][5] Exposure to ambient laboratory light can be sufficient to initiate photolytic reactions, which may involve complex rearrangements or cleavage of the thiazole ring.[3]

Troubleshooting Workflow:

G start Purity Loss Observed at pH 7.4 cond1 Was the solution protected from light? start->cond1 action1 Repeat experiment in amber vials or wrap container in aluminum foil. cond1->action1 No cond2 Was the buffer degassed or prepared with deoxygenated water? cond1->cond2 Yes action1->cond2 action2 Prepare fresh solution using degassed buffer. Consider purging headspace with Nitrogen or Argon. cond2->action2 No action3 Add a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic metal ions. cond2->action3 Yes action2->action3 action4 Add an antioxidant (e.g., 0.01% Ascorbic Acid or Sodium Metabisulfite). action3->action4 end Stability Improved action4->end

Caption: Troubleshooting workflow for purity loss.

Q2: My aqueous solution of the compound has turned slightly yellow after a few days, even when stored in the dark at 4°C. What could be causing this?

A2: A color change often indicates the formation of new chromophoric species, which points towards chemical degradation. Even in the dark and refrigerated, slow oxidation can occur. However, a key factor to investigate is the pH of your solution. While you may have prepared it at a certain pH, absorption of atmospheric CO₂ can lower the pH of poorly buffered solutions over time, potentially shifting the compound into a less stable pH range. Some thiazolidine derivatives, for instance, show increased degradation under weakly acidic conditions (pH 3-5).[6]

Recommended Actions:

  • Verify pH: Immediately measure the pH of the discolored solution.

  • Conduct a pH Stability Screen: Perform a systematic study to identify the optimal pH for stability. This is a critical step for any aqueous formulation development. (See Experimental Protocol 2).

  • Buffer Selection: Ensure you are using a buffer with sufficient capacity to resist pH changes. Consider buffers like citrate or acetate for acidic ranges and phosphate or borate for neutral to alkaline ranges, but always verify compatibility.

Q3: I'm trying to prepare a concentrated stock solution in water, but I'm seeing precipitation. How can I improve its solubility and stability?

A3: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a molecule with moderate polarity. While the methanol group aids water solubility, the substituted thiazole ring is more hydrophobic.[7] At higher concentrations, the intermolecular forces between the compound molecules can overcome the forces of solvation, leading to precipitation.

Strategies to Enhance Solubility:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly improve solubility. Low molecular weight alcohols are commonly used.[8]

    • Expert Insight: Start by creating a stock solution in a solvent like ethanol or propylene glycol, and then dilute it into your aqueous buffer. This often bypasses the kinetic barrier of dissolution directly in water. Studies on similar systems show that ethanol can improve the stability and reduce the droplet size of emulsions, indicating favorable interfacial properties that can translate to better solubility of individual molecules.[9]

  • pH Adjustment: The thiazole nitrogen can be protonated at low pH (the pKa of the conjugate acid is ~2.5 for thiazole itself).[1] If your compound is stable at low pH, protonation will create a charged species with significantly higher aqueous solubility. Conversely, if there is an acidic proton elsewhere, deprotonation at high pH could also form a soluble salt.

  • Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) below its critical micelle concentration (CMC) can act as a wetting agent and improve solubility.

StrategyRecommended Starting ConcentrationRationale
Ethanol 5-20% (v/v)Increases the non-polar character of the solvent, improving solvation of the thiazole ring.[9]
Propylene Glycol 5-20% (v/v)A less volatile co-solvent than ethanol, often used in pharmaceutical formulations.
pH Adjustment Screen pH 2-10Determines if a soluble salt can be formed without compromising stability.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for a 1 mg/mL aqueous solution of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol for short-term (1-2 weeks) use? A: Based on the compound's potential liabilities, the ideal conditions would be:

  • Temperature: 2-8°C. Refrigeration slows down the rate of all chemical degradation reactions.

  • Light: Protected from light (stored in an amber vial or wrapped in foil). This is crucial to prevent photodegradation.[2]

  • pH: Stored in a buffered solution at the pre-determined optimal pH (a good starting point for screening is pH 6.0-7.5).

  • Atmosphere: For maximum stability, use a buffer that has been degassed by sonication or sparging with an inert gas like nitrogen or argon, and store in a vial with minimal headspace.

Q: What analytical techniques are best for monitoring the stability of this compound? A: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

  • Methodology: A reverse-phase C18 column is typically a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[5] The method must be able to separate the parent compound from all potential degradation products.

  • Validation: To ensure the method is stability-indicating, it must be validated using samples from a forced degradation study.[10] This proves that any degradants formed do not co-elute with the parent peak. Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products.[11][12]

Q: How do I perform a forced degradation study for this compound? A: A forced degradation or stress testing study is a systematic way to identify likely degradation products and pathways.[13] It involves exposing the compound to harsh conditions and analyzing the resulting mixture. This is a mandatory step in pharmaceutical development.[10] See Experimental Protocol 1 for a detailed methodology.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Methodology

This protocol is designed to meet ICH guidelines for understanding degradation pathways.[10][13]

Objective: To intentionally degrade (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Starting Material: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • At time points, withdraw an aliquot and dilute for HPLC analysis. (Note: Quenching H₂O₂ is often not necessary with immediate dilution and analysis).

  • Thermal Degradation:

    • Place a solid sample of the compound in a 70°C oven for 48 hours.

    • Also, place a solution of the compound (in a suitable buffer at its optimal pH) at 70°C for 48 hours.

    • Analyze samples at time points.

  • Photodegradation:

    • Expose a solution of the compound to a calibrated light source that provides both UV and visible light (ICH Q1B compliant photostability chamber).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to differentiate thermal from photolytic degradation.

    • Analyze both samples after a specified light exposure (e.g., 1.2 million lux hours).

G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Ox Oxidation (3% H₂O₂, RT) Ox->Analysis Photo Photolysis (ICH Light Source) Photo->Analysis Thermal Thermal (70°C, Solid & Solution) Thermal->Analysis Start Compound Solution (1 mg/mL) Start->Acid Start->Base Start->Ox Start->Photo Start->Thermal Result Identify Degradation Products & Determine Degradation Pathways Analysis->Result

Sources

Troubleshooting

Addressing reproducibility issues in biological assays with thiazole compounds

Introduction: The Thiazole Paradox Thiazoles are a "privileged scaffold" in medicinal chemistry, appearing in effective drugs like dasatinib and dabrafenib. However, in early-stage discovery, they are frequently flagged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

Thiazoles are a "privileged scaffold" in medicinal chemistry, appearing in effective drugs like dasatinib and dabrafenib. However, in early-stage discovery, they are frequently flagged as "frequent hitters" or "nuisance compounds." If you are observing erratic IC50 values, steep dose-response curves, or activity across unrelated targets, you are likely encountering assay interference , not specific inhibition.

This guide addresses the three primary failure modes of thiazole compounds: Colloidal Aggregation , Chemical Reactivity (PAINS) , and Optical Interference .

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility & Colloidal Aggregation[1][2]

Q: Why do my IC50 curves for thiazole analogs exhibit steep Hill slopes (>1.5) or vary significantly between replicates?

A: Your compounds are likely forming colloidal aggregates. Thiazoles are hydrophobic and prone to self-associating into colloidal particles (100–1000 nm) in aqueous buffer. These colloids sequester enzymes on their surface, causing non-specific inhibition.[1] This is not a stoichiometric binding event; it is a physical phase separation artifact.

  • The Diagnostic: A Hill slope significantly greater than 1.0 (often >2.0) is the hallmark of aggregation.[2]

  • The Fix: Add a non-ionic detergent. Colloids are sensitive to detergents like Triton X-100 or Tween-80.

  • Protocol:

Q: I see activity in my biochemical assay, but it disappears in cell-based assays. Is this a permeability issue?

A: It is more likely a "sticky" compound issue. While permeability is a factor, colloidal aggregates typically cannot penetrate cell membranes. If a compound shows nanomolar potency against a purified enzyme but is completely inactive in cells (despite reasonable calculated LogP), it is likely an aggregator. The high protein concentration in cellular environments (serum albumin, etc.) disrupts colloids, effectively "curing" the assay artifact.

Category B: Chemical Reactivity & PAINS

Q: My rhodanine-based thiazole hits multiple unrelated targets (e.g., Kinases, GPCRs, and Proteases). Is this polypharmacology?

A: No, this is Pan-Assay Interference (PAINS). Rhodanines (thiazolidine-2,4-diones) and 2-aminothiazoles are classic PAINS motifs. They often function via:

  • Michael Addition: Reacting covalently with nucleophilic cysteines on the protein surface.

  • Photochemical Reactivity: Crosslinking to proteins under ambient light.

  • Redox Cycling: Generating hydrogen peroxide (H₂O₂), which oxidizes the protein target.

  • The Diagnostic: Activity diminishes in the presence of reducing agents (DTT/BME) or radical scavengers.

  • The Fix: Run a thiol-reactivity counter-screen and check for time-dependent inhibition.

  • Reference: Baell & Holloway (2010) established the structural alerts for these compounds.[3][4][5]

Category C: Optical & Metal Interference

Q: My fluorescence intensity fluctuates wildly when testing 2-aminothiazoles.

A: The compound is likely interfering with your readout. Many thiazole derivatives (e.g., Thiazole Orange) are intrinsic fluorophores or fluorescence quenchers. They can intercalate into DNA or bind to hydrophobic pockets, altering their quantum yield.

  • The Fix: Measure the compound's fluorescence spectrum in assay buffer without the enzyme/substrate. If it overlaps with your assay's excitation/emission wavelengths, switch to an absorbance or mass-spec based readout.

Q: Why does my activity data change when I use a different buffer grade?

A: Metal chelation may be occurring. Thiazoles with phenolic or hydrazone substitutions can chelate trace metals (Fe, Cu, Zn). If your target is a metalloenzyme (e.g., HDACs, metalloproteases), the compound might be stripping the catalytic metal rather than binding the active site.

  • The Fix: Test activity in the presence of excess metal ions or EDTA to see if potency shifts.

Part 2: Data Visualization & Decision Logic

Figure 1: The Triage Workflow

Caption: A logic gate for validating thiazole hits. Follow the path to distinguish true leads from artifacts.

ThiazoleTriage Start Thiazole Hit Identified HillSlope Check Hill Slope Start->HillSlope Detergent Add 0.01% Triton X-100 HillSlope->Detergent Slope > 1.5 Redox Add Catalase / DTT HillSlope->Redox Slope ~ 1.0 Detergent->Redox IC50 Unchanged Artifact_Agg Artifact: Colloidal Aggregation Detergent->Artifact_Agg IC50 Increases (Potency Loss) Specific Valid Hit (Specific Binding) Redox->Specific Potency Retained Artifact_React Artifact: Reactive/Redox Redox->Artifact_React Potency Loss

Figure 2: Mechanism of Colloidal Aggregation

Caption: Thiazole monomers self-assemble into colloids that sequester enzymes, blocking substrate access.

AggregationMech Monomer Monomer Colloid Colloidal Particle Monomer->Colloid Self-Assembly (>CAC) Complex Sequestered Enzyme Colloid->Complex Non-specific Binding Enzyme Enzyme Enzyme->Complex Adsorption

Part 3: Quantitative Summary of Interference Types

Interference TypePrimary MechanismKey Indicator (Data)Mitigation Strategy
Colloidal Aggregation Physical sequestration of enzymeHill Slope > 2.0; Potency loss with detergentAdd 0.01% Triton X-100; Spin-down test (centrifugation)
PAINS / Reactivity Covalent bond formation; Redox cyclingTime-dependent IC50; Loss of activity with DTTThiol-reactivity counter-screen; ALARM NMR
Optical Interference Fluorescence quenching or emissionSignal in absence of enzymeSpectral scan of compound; Switch detection mode
Metal Chelation Stripping catalytic metalsPotency shifts with metal concentrationTest with EDTA or excess Zn/Fe/Cu

Part 4: Experimental Protocols

Protocol 1: Detergent Sensitivity Test (Aggregation Check)

Purpose: To determine if inhibition is driven by colloidal sequestration.

  • Preparation: Prepare two identical assay plates.

    • Plate A: Standard Assay Buffer.

    • Plate B: Assay Buffer + 0.01% (v/v) freshly prepared Triton X-100 (or Tween-80).

  • Execution: Run the dose-response curve (10-point, 3-fold dilution) for the thiazole compound on both plates simultaneously.

  • Analysis: Calculate the IC50 for both conditions.

    • Result: If the IC50 in Plate B is >3-fold higher (less potent) than Plate A, the compound is likely an aggregator.

    • Note: Ensure your enzyme tolerates the detergent before running this test.

Protocol 2: Thiol Reactivity Counter-Screen

Purpose: To detect electrophilic "warheads" or non-specific covalent modifiers.

  • Reagents: Use a small thiol probe like Glutathione (GSH) or Dithiothreitol (DTT).

  • Incubation: Incubate the thiazole compound (10 µM) with GSH (100 µM) in buffer for 1 hour at room temperature.

  • Detection: Analyze the mixture using LC-MS.

  • Criteria: Look for the mass adduct [M + GSH + H]+.

    • Result: Any detectable adduct formation indicates the compound is a Michael acceptor or reactive electrophile and should be deprioritized.

Protocol 3: Redox Cycling Assay (H₂O₂ Detection)

Purpose: To check if the compound generates false-positive inhibition via hydrogen peroxide production.

  • Reagents: Horseradish Peroxidase (HRP) and Phenol Red.[6]

  • Setup: Mix compound (various concentrations) with reducing agent (e.g., DTT, if required for the primary assay) in buffer.

  • Readout: Monitor absorbance at 610 nm.

    • Mechanism: If the compound cycles redox, it produces H₂O₂, which HRP uses to oxidize Phenol Red, changing its color.

    • Control: Add Catalase (100 U/mL). If the signal disappears, the mechanism is confirmed as redox cycling.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. [Link]

    • Foundational paper on aggreg
  • Baell, J. B., & Holloway, G. A. (2010).[5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3][5] Journal of Medicinal Chemistry. [Link][3]

    • The definitive guide to PAINS, specifically highlighting rhodanines and 2-aminothiazoles.
  • Dahlin, J. L., et al. (2015).[5] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

    • Detailed mechanisms of chemical interference.
  • McLaughlin, C. K., et al. (2016).[7] Stable Colloidal Drug Aggregates Catch and Release Active Enzymes.[2][7][8] ACS Chemical Biology. [Link]

    • Further characteriz
  • Assay Guidance Manual (NCBI) . Interference with Fluorescence and Absorbance Readouts.[3] [Link]

    • Standard operating procedures for detecting optical interference.

Sources

Optimization

Technical Support Center: Crystallization of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the crystallization of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. This guide is designed to provide you with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the crystallization of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. This guide is designed to provide you with in-depth, practical advice, moving beyond simple protocols to explain the underlying scientific principles that govern successful crystallization. As drug development professionals, we understand that a robust, reproducible crystallization process is critical for ensuring the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This document will serve as a comprehensive resource, structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Initial Considerations & Compound Properties

Before initiating any crystallization experiment, a thorough understanding of the molecule's physicochemical properties is paramount. While extensive data on (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is not widely published, we can infer its likely behavior from the well-characterized analogue, 4-Methyl-5-thiazoleethanol (CAS 137-00-8).[3][4]

The key structural features are the polar thiazole ring, the hydroxyl (-OH) group capable of hydrogen bonding, and the alkyl substituents (methyl and ethyl) which add some nonpolar character. This combination suggests moderate polarity. The hydroxyl group, in particular, will dominate its interactions with solvents, promoting solubility in polar protic solvents.[5]

Table 1: Physicochemical Properties of Analogue Compound: 4-Methyl-5-thiazoleethanol

Property Value / Description Source
Molecular Formula C₆H₉NOS PubChem[3]
Molecular Weight 143.21 g/mol PubChem[3]
Physical Description Solid; Colourless to pale yellow viscous oily liquid PubChem[3]
Melting Point < 25 °C PubChem[3]
Boiling Point 135 °C @ 7.00 mm Hg PubChem[3]

| Solubility | Soluble in water, ether, benzene, chloroform; Miscible in ethanol. | PubChem[3] |

Based on this analogue, we can anticipate that (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol will also exhibit good solubility in polar solvents like alcohols (methanol, ethanol, isopropanol) and potentially water, especially at elevated temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate primary solvent for crystallization?

A1: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but only sparingly soluble at a lower temperature.[6] This temperature-dependent solubility is the driving force for cooling crystallization.[1]

  • The Causality: The solvent should have intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with your compound that are strong enough to dissolve it when thermal energy is high, but not so strong that the compound prefers to stay in solution upon cooling. Given the hydroxyl group on your molecule, start with polar protic solvents like ethanol or isopropanol.[5] Avoid solvents in which the compound is insoluble even when hot, or those in which it is highly soluble even at room temperature.[7]

Q2: What is supersaturation and why is it the most critical factor?

A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it can theoretically hold at a given temperature.[1] It is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[1][6] You can achieve supersaturation by:

  • Cooling: Dissolving the compound in a suitable solvent at a high temperature and then slowly cooling it.

  • Anti-Solvent Addition: Adding a "poor" solvent (an anti-solvent) to a solution of your compound, which reduces the overall solubility.

  • Solvent Evaporation: Slowly evaporating the solvent from the solution to increase the compound's concentration.

Q3: What are the most common crystallization methods for a new thiazole derivative like this?

A3: For a research or process development setting, the most practical and widely used methods are Cooling Crystallization and Anti-Solvent Crystallization .[8] For obtaining high-quality single crystals for structural analysis (e.g., X-ray crystallography), Vapor Diffusion is often preferred.

Q4: Should I be concerned about polymorphism with this molecule?

A4: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical molecules, including thiazole derivatives.[8][9] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making polymorph screening a critical step in drug development. The crystallization conditions—especially the solvent and the rate of supersaturation—can significantly influence which polymorph is formed.[8]

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a direct Q&A format.

Q5: I tried to crystallize my compound, but it "oiled out" into a viscous liquid instead. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the supersaturation level is too high or the cooling rate is too fast. The molecules lose solubility so rapidly that they don't have time to orient themselves into an ordered crystal lattice and instead crash out as a liquid phase.

  • Immediate Actions & Causality:

    • Re-heat the solution: Add a small amount (5-10% v/v) of the "good" solvent to ensure complete re-dissolution.

    • Slow Down the Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water that cools slowly) to decrease the rate of cooling. This gives the molecules more time to arrange themselves properly.

    • Use a More Dilute Solution: Start with a less concentrated solution. This lowers the supersaturation level reached at any given temperature, favoring controlled crystal growth over liquid-liquid phase separation.[7]

Q6: My solution is clear and stable at low temperature with no crystals forming. How can I induce nucleation?

A6: This indicates that while the solution is supersaturated, the energy barrier for nucleation (the formation of the first stable crystal seeds) has not been overcome.

  • Methods to Induce Nucleation (in order of preference):

    • Add a Seed Crystal: This is the most effective method. Introduce a tiny crystal of your compound (from a previous batch or saved crude solid) into the supersaturated solution.[10] This bypasses the primary nucleation step by providing a template for growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solution level. The microscopic imperfections in the glass can act as nucleation sites.[7]

    • Flash Freeze: Briefly cool a small portion of the solution (e.g., by touching the flask to a dry ice/acetone bath) to form a frozen solid. When this thaws and re-dissolves, it can create highly concentrated zones that promote nucleation.

Q7: My crystallization produced very fine needles or a powder. How can I grow larger, more well-defined crystals?

A7: The formation of small needles or powder is typically a result of very rapid nucleation, leading to a large number of small crystals rather than the slow growth of a few large ones.

  • Optimization Strategies:

    • Reduce the Rate of Supersaturation: As with oiling out, slow cooling is critical. The slower the system approaches the point of crystallization, the fewer nucleation events will occur, allowing the existing nuclei to grow larger.[6]

    • Use a Solvent System that Promotes Slower Growth: Experiment with slightly more viscous solvents or solvent mixtures. For anti-solvent crystallization, add the anti-solvent much more slowly or use vapor diffusion to introduce it gradually.

Q8: The purity of my crystallized product is insufficient. How can I remove stubborn impurities?

A8: Impurities can sometimes co-crystallize or become trapped within the crystal lattice.

  • Purity Enhancement Techniques:

    • Recrystallization: Perform a second crystallization. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the cooling process. This is often highly effective.

    • Optimize Solvent Choice: An impurity may be less soluble in a different solvent system. If an impurity is precipitating along with your product, you need a system where the impurity has much higher solubility than your product at low temperatures.[10]

    • Introduce a Wash Step: After filtering the crystals, wash them with a small amount of cold, fresh solvent. This dissolves surface impurities without significantly dissolving your product. A patent for a related thiazole compound mentions washing with a mixture of hexane and water to remove impurities and salts.[11]

Workflow Visualization

Below are diagrams illustrating key decision-making processes and experimental workflows.

G cluster_troubleshooting Troubleshooting Crystallization Failures Start Initiate Cooling/ Anti-Solvent Addition Outcome Observe Outcome Start->Outcome OiledOut Problem: Oiling Out Outcome->OiledOut Liquid phase forms NoCrystals Problem: No Crystals (Clear Solution) Outcome->NoCrystals Solution remains clear FineNeedles Problem: Fine Needles/ Powder Outcome->FineNeedles Rapid precipitation of solid Success Success: Well-formed Crystals Outcome->Success Slow formation of crystals FixOiling Solution: 1. Re-heat & add more solvent 2. Slow down cooling rate 3. Use less concentrated solution OiledOut->FixOiling FixNucleation Solution: 1. Add seed crystal 2. Scratch flask 3. Try flash freeze NoCrystals->FixNucleation FixGrowth Solution: 1. Reduce supersaturation rate 2. Slower cooling / anti-solvent addition 3. Change solvent system FineNeedles->FixGrowth FixOiling->Start Re-attempt FixNucleation->Start Re-attempt FixGrowth->Start Re-attempt

Caption: Decision tree for troubleshooting common crystallization issues.

Section 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform these on a small scale first to determine the optimal conditions before scaling up.

Protocol 1: Cooling Crystallization

This method is ideal when you have identified a single solvent that shows a significant difference in solubility for your compound between a high temperature and a low temperature.

  • Dissolution: Place the crude (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small amount of your chosen solvent (e.g., isopropanol) and begin heating the mixture with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding the solvent portion-wise until the compound fully dissolves at or near the solvent's boiling point. It is critical to add only the minimum amount of hot solvent required to achieve complete dissolution.[7]

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature.[7] Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when your compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. A study on a different thiazole derivative successfully used a methanol (good solvent) / water (anti-solvent) system.[8]

G cluster_antisolvent Anti-Solvent Crystallization Workflow A 1. Dissolve Compound in 'Good' Solvent (e.g., Methanol) B 2. Slowly Add 'Anti-Solvent' (e.g., Water) with Stirring A->B C 3. Observe Turbidity (Onset of Nucleation) B->C D 4. Continue Slow Addition & Allow Crystals to Grow C->D E 5. Isolate Crystals (Filtration) D->E F 6. Wash with Solvent Mixture E->F G 7. Dry Crystals F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

Introduction: The Promise of Novel Thiazole Derivatives in Drug Discovery The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Thiazole Derivatives in Drug Discovery

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] This guide focuses on a specific, promising derivative, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. While direct experimental data for this compound is emerging, we can construct a robust predictive comparison based on the well-documented activities of its close structural analogs and the broader class of thiazole derivatives.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines a comprehensive framework for evaluating the in vitro and in vivo efficacy of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, comparing its projected performance against established thiazole-based compounds. The experimental protocols detailed herein are designed to be self-validating, providing a clear rationale for each step and ensuring the generation of reliable and reproducible data.

Anticipated Biological Activities: A Multi-faceted Profile

Based on the extensive literature on thiazole derivatives, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is hypothesized to exhibit a range of biological activities. The closely related compound, 4-Methyl-5-thiazoleethanol, has been noted for its potential neuroprotective, antimicrobial, and anti-inflammatory effects.[6][7] Furthermore, the broader family of thiazole derivatives has been extensively investigated for potent anticancer and antimicrobial activities.[3][4][5][8] This guide will therefore focus on a comparative analysis in these three key therapeutic areas:

  • Anticancer Activity: Targeting various cancer cell lines to assess cytotoxicity and anti-proliferative effects.

  • Anti-inflammatory Activity: Evaluating the potential to mitigate inflammatory responses in cellular and animal models.

  • Antimicrobial Activity: Assessing efficacy against a panel of pathogenic bacteria and fungi.

Part 1: In Vitro Efficacy Evaluation

The initial assessment of a novel compound's biological activity is conducted through a series of in vitro assays. These experiments provide crucial data on the compound's direct effects on cells and pathogens in a controlled environment.

Anticancer Activity: A Cellular Perspective

Thiazole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of key signaling pathways in cancer cells.[3][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and comparator thiazole derivatives (e.g., Dasatinib, a known thiazole-containing anticancer drug) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Expected Data and Comparative Analysis:

The results of the MTT assay will provide the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LinePredicted IC50 (µM)
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanolMCF-75-15
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanolHCT11610-25
Dasatinib (Reference)MCF-7<1
Dasatinib (Reference)HCT116<1

This table presents hypothetical data based on the known activities of other thiazole derivatives.

To understand the mechanism of action, further experiments such as Western blotting or reporter assays would be conducted to investigate the effect of the compound on key cancer-related signaling pathways like PI3K/mTOR.

anticancer_pathway Thiazole (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol PI3K PI3K Thiazole->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibition of Apoptosis Apoptosis mTOR->Apoptosis Induction of

Caption: Predicted inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Activity: Cellular Response Modulation

Thiazole derivatives have been reported to possess significant anti-inflammatory properties.[1][2]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.

  • Treatment: Cells are treated with various concentrations of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and a reference compound (e.g., Indomethacin) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated, untreated wells.

Expected Data and Comparative Analysis:

CompoundPredicted IC50 (µM) for NO Inhibition
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol15-30
Indomethacin (Reference)5-10

This table presents hypothetical data based on the known activities of other anti-inflammatory thiazoles.

Antimicrobial Activity: Targeting Pathogens

The thiazole ring is a common feature in many antimicrobial agents.[4][8][9]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to a specific density.

  • Serial Dilution: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Expected Data and Comparative Analysis:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol16-3232-648-16
Ciprofloxacin (Reference)0.5-20.015-0.12N/A
Fluconazole (Reference)N/AN/A0.25-2

This table presents hypothetical data based on the known activities of other antimicrobial thiazoles.

Part 2: In Vivo Efficacy and Safety Assessment

Following promising in vitro results, the evaluation of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol would proceed to in vivo studies using animal models. These studies are critical for assessing the compound's efficacy, pharmacokinetics, and safety in a whole organism.

Anticancer Efficacy in a Xenograft Model

This model assesses the ability of a compound to inhibit the growth of human tumors implanted in immunodeficient mice.

Step-by-Step Methodology:

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol (administered orally or intraperitoneally), a vehicle control, and a positive control (e.g., Paclitaxel).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Expected Data and Comparative Analysis:

Treatment GroupPredicted Mean Tumor Volume (mm³) at Day 21Predicted Tumor Growth Inhibition (%)
Vehicle Control15000
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol (50 mg/kg)75050
Paclitaxel (10 mg/kg)45070

This table presents hypothetical data.

invivo_workflow start Start implant Implant Tumor Cells start->implant growth Allow Tumor Growth implant->growth randomize Randomize Mice growth->randomize treat Administer Treatment randomize->treat measure Measure Tumor Volume treat->measure measure->treat Repeat Treatment end Endpoint: Excise Tumors measure->end Tumor Reaches Max Size

Caption: Workflow for an in vivo anticancer xenograft study.

Anti-inflammatory Efficacy in a Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Compound Administration: Rats are treated orally with (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, a vehicle control, or a reference drug (e.g., Indomethacin).

  • Edema Induction: One hour after treatment, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Expected Data and Comparative Analysis:

Treatment GroupPredicted Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol (50 mg/kg)40-50
Indomethacin (10 mg/kg)60-70

This table presents hypothetical data.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the evaluation of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. Based on the extensive evidence of bioactivity within the thiazole class of compounds, there is a strong rationale to anticipate that this novel derivative will exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

The experimental protocols outlined here represent the gold standard for the initial stages of drug discovery and are designed to yield robust and comparable data. The successful completion of these in vitro and in vivo studies will be crucial in determining the therapeutic potential of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol and guiding its further development as a potential clinical candidate. Future research should also focus on elucidating its precise mechanism of action, pharmacokinetic profile, and long-term safety.

References

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (URL: [Link])

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (URL: [Link])

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

  • Efficiency of Newly Prepared Thiazole Derivatives Against Some Cutaneous Fungi. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (URL: [Link])

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: [Link])

  • In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis | Ghatole | Indian Journal of Chemistry -Section. (URL: [Link])

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (URL: [Link])

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (URL: [Link])

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (URL: [Link])

  • The Potential of Thiazole Derivatives as Antimicrobial Agents "2279 - Semantic Scholar. (URL: [Link])

Sources

Comparative

Head-to-head comparison of different synthetic strategies for thiazole-5-methanols

This guide provides a head-to-head comparison of synthetic strategies for Thiazole-5-methanols , a critical scaffold in medicinal chemistry (e.g., Ritonavir, Cobicistat). It contrasts the industrial "De Novo" constructio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head comparison of synthetic strategies for Thiazole-5-methanols , a critical scaffold in medicinal chemistry (e.g., Ritonavir, Cobicistat). It contrasts the industrial "De Novo" construction against "Late-Stage" functionalization, focusing on regioselectivity, safety, and scalability.

Content Type: Technical Comparison & Protocol Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary

Thiazole-5-methanols are versatile intermediates, yet their synthesis is complicated by the inherent nucleophilicity of the C5 position and the acidity of the C2 position.

  • The Industrial Standard (Hantzsch + Reduction): Offers the highest scalability and safety but requires specific, often expensive, "masked" aldehyde precursors to avoid unwanted substitution at C4.

  • The Academic Approach (Lithiation): Allows for rapid diversification of existing thiazole cores but suffers from cryogenic requirements and strict regiochemical constraints (C2 must be blocked).

  • The Process Optimization (One-Pot): Emerging methods utilizing catalytic C-H activation or modified Hantzsch conditions to improve atom economy.

Part 1: De Novo Construction (The Modified Hantzsch)

The classic Hantzsch synthesis typically yields 2,4-disubstituted thiazoles (e.g., using ethyl acetoacetate). To access 2,5-disubstituted thiazoles (where C4 is unsubstituted), one must use an


-halo-

-keto ester equivalent where the

-carbon is an aldehyde (formyl group) rather than a ketone.
The Challenge: Controlling C4

Standard reagents yield a methyl group at C4. To obtain the C5-ester without the C4-methyl, Ethyl 2-chloro-3,3-diethoxypropionate (a masked formyl derivative) is the reagent of choice.

Workflow A: The "Formyl" Hantzsch Route
  • Condensation: Reaction of a thioamide (e.g., 2-methylpropanethioamide) with ethyl 2-chloro-3,3-diethoxypropionate.

  • Cyclization: Acid-catalyzed deprotection of the acetal triggers cyclization.

  • Reduction: Conversion of the resulting ethyl ester to the methanol.

Graphviz Diagram: Hantzsch Workflow

Hantzsch_Workflow Start Thioamide (R-CSNH2) Inter Intermediate Acetal Start->Inter + Reagent Reagent Ethyl 2-chloro-3,3- diethoxypropionate Reagent->Inter Cyclization Acid Reflux (Cyclization) Inter->Cyclization Ester Thiazole-5-carboxylate Cyclization->Ester - EtOH, - HCl Reduction Reduction (NaBH4/CaCl2) Ester->Reduction Product Thiazole-5-methanol Reduction->Product

Caption: Modified Hantzsch pathway utilizing masked aldehyde precursors to ensure C4-unsubstituted regioselectivity.

Part 2: The Reductive Transformation (Esters to Alcohols)

Once the thiazole-5-carboxylate is formed, reducing it to the alcohol is a safety-critical step.

Option A: Lithium Aluminum Hydride ( )[1]
  • Pros: Rapid, quantitative conversion.

  • Cons: Pyrophoric, incompatible with moisture, risk of thermal runaway on scale.

  • Status: Avoid for multikilogram batches unless necessary.

Option B: Sodium Borohydride + Additive ( + / )
  • Mechanism:

    
     alone cannot reduce esters.[1] Adding a Lewis acid (like 
    
    
    
    ) generates a borohydride species in situ (e.g.,
    
    
    ) that is sufficiently electrophilic to reduce the ester.
  • Pros: Non-pyrophoric, uses cheaper reagents, manageable exotherm.

  • Status: Preferred Industrial Standard .

Protocol:

/

Reduction
  • Dissolution: Dissolve Ethyl 2-isopropylthiazole-5-carboxylate (1.0 eq) in THF/EtOH (2:1).

  • Activation: Add

    
     (1.5 eq) and stir for 15 min.
    
  • Reduction: Add

    
     (2.0 eq) portion-wise at 0°C.
    
  • Quench: Carefully quench with aqueous citric acid (avoid strong mineral acids to prevent thiazole ring opening).

Part 3: Direct C-H Functionalization (Lithiation)

For late-stage modification of existing thiazoles, lithiation offers a direct route to C5-methanols without building the ring from scratch.

The Regioselectivity Rule
  • Scenario 1: C2 is Open (H). n-BuLi will deprotonate C2 (pKa ~29) exclusively.

  • Scenario 2: C2 is Blocked (Alkyl/Aryl). n-BuLi will deprotonate C5.

Critical Constraint: This strategy only works for 2-substituted thiazoles.

Workflow B: C5-Lithiation Sequence
  • Lithiation: 2-Isopropylthiazole + n-BuLi at -78°C

    
     C5-Li species.
    
  • Formylation: Quench with DMF

    
     C5-Aldehyde.
    
  • Reduction: C5-Aldehyde +

    
    
    
    
    
    C5-Methanol. Alternatively, quench with Paraformaldehyde to go directly to the methanol.
Graphviz Diagram: Lithiation Regioselectivity

Lithiation_Logic Substrate Thiazole Substrate Condition n-BuLi / -78°C Substrate->Condition Check Is C2 Blocked? Condition->Check Path_C2 C2-Lithiation (Thermodynamic) Check->Path_C2 No (C2=H) Path_C5 C5-Lithiation (Kinetic/Available) Check->Path_C5 Yes (C2=R) Prod_C2 2-Substituted Product Path_C2->Prod_C2 Prod_C5 5-Substituted Product (Target) Path_C5->Prod_C5

Caption: Decision tree for lithiation. C5 functionalization is only viable if the C2 position is sterically or chemically blocked.

Part 4: Head-to-Head Comparison

FeatureStrategy A: Hantzsch (Formyl)Strategy B: Lithiation (C-H Activation)Strategy C: Reduction (Esters)
Starting Material Thioamide +

-Halo Ester
2-Substituted ThiazoleThiazole-5-Ester
Regiocontrol High (Dictated by precursors)Variable (Depends on C2 substitution)N/A (Pre-set)
Scalability High (Kg to Ton)Low (Cryogenic limits)High
Safety Profile Moderate (Haloketones are lachrymators)Low (Pyrophoric BuLi)High (If using

)
Cost Moderate (Specialty esters)High (BuLi, dry solvents)Low
Best Use Case Manufacturing (Ritonavir)Discovery/SAR Step 2 of Manufacturing

References

  • Hantzsch Synthesis Mechanism & Regioselectivity

    • Reaction of thioamides with -halocarbonyls.
    • Source:

  • Reduction of Esters using

    
    /Additive: 
    
    • Enhanced reactivity of borohydride for ester reduction.
    • Source:

  • Lithiation of Thiazoles

    • Regioselectivity of C2 vs C5 metall
    • Source:

  • Ritonavir Intermediate Synthesis

    • Industrial preparation of 5-hydroxymethylthiazole deriv
    • Source:

Sources

Validation

Evaluating the Kinase Selectivity Profile of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol: A Comparative Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1] This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1] This guide provides a comprehensive framework for the evaluation of a novel thiazole-containing compound, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, hereafter referred to as "Test Compound," against a panel of protein kinases. Our objective is to delineate a robust experimental strategy to ascertain its potency and selectivity, critical parameters in the journey from a chemical entity to a potential therapeutic agent. This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices.

Introduction: The Rationale for Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions.[2][3]

The Test Compound, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol, is a novel small molecule. While its specific biological activity is yet to be characterized, its thiazole core is a structural motif found in known kinase inhibitors.[1] Therefore, a thorough investigation of its kinase selectivity is a logical and crucial first step in its preclinical evaluation.

A highly selective kinase inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted or "promiscuous" inhibitor might be desirable in certain therapeutic contexts, such as overcoming drug resistance. Understanding the selectivity profile of the Test Compound is paramount to defining its therapeutic potential and guiding its future development.

This guide will outline a systematic approach to:

  • Primary Screening: To identify initial kinase targets.

  • Dose-Response Analysis: To quantify the potency against validated hits.

  • Broad Kinome Profiling: To establish a comprehensive selectivity profile.

  • Comparative Analysis: To benchmark the Test Compound against established kinase inhibitors.

Experimental Design: A Multi-pronged Approach to Kinase Profiling

The evaluation of the Test Compound's kinase selectivity will be conducted in a tiered approach, starting with a broad screen and progressively narrowing down to detailed characterization.

Tier 1: Initial Broad-Panel Screening

The initial step involves screening the Test Compound at a single, high concentration (e.g., 10 µM) against a diverse panel of kinases. This will provide a "snapshot" of its inhibitory activity across the kinome and identify potential primary targets. Several commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[4][5][6][7]

Experimental Rationale: A high concentration is used to maximize the chances of detecting even weak inhibitory activity. The breadth of the panel is crucial for a comprehensive initial assessment and to avoid missing unexpected targets.

Tier 2: IC50 Determination for Hit Confirmation and Potency Assessment

Kinases showing significant inhibition (e.g., >70% at 10 µM) in the primary screen will be subjected to dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for ranking the activity against different kinases and for comparison with other inhibitors.

Experimental Rationale: An IC50 value provides a more nuanced understanding of the compound's potency than a single-point inhibition value. This is a critical parameter for lead optimization and for designing subsequent cellular and in vivo studies.

Tier 3: Comprehensive Kinome Selectivity Profiling

Based on the initial findings, a more extensive kinase panel will be employed to generate a detailed selectivity profile. This can be performed at a single concentration or as IC50 determinations for a broader set of kinases. The choice of panel should be guided by the initial hits and the desired therapeutic application.

Experimental Rationale: A comprehensive selectivity profile is a key component of the compound's preclinical data package. It helps in predicting potential off-target effects and can reveal opportunities for polypharmacology.

Comparative Analysis with Reference Inhibitors

The selectivity and potency of the Test Compound will be compared to well-characterized, clinically relevant kinase inhibitors. The choice of reference compounds should be based on the primary kinase targets identified in the screening process. For instance, if the Test Compound inhibits members of the Abl, SRC, or EGFR families, then inhibitors like Imatinib, Dasatinib, or Gefitinib, respectively, would be appropriate comparators.[8]

Experimental Rationale: Benchmarking against established drugs provides context for the Test Compound's performance and helps in assessing its potential advantages or disadvantages.

Methodologies: In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The choice of assay technology will depend on factors such as the specific kinase, the availability of reagents, and the desired throughput. Common assay principles include radiometric, fluorescence-based, and luminescence-based methods.[7][9]

Radiometric Assays

Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the "gold standard" for kinase activity measurement due to their high sensitivity and direct measurement of substrate phosphorylation.

Protocol: Radiometric Kinase Assay (Generic)

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate (protein or peptide), and assay buffer.

  • Compound Addition: Add the Test Compound or reference inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate and wash away unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Assays

Fluorescence-based assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are non-radioactive alternatives that are well-suited for high-throughput screening.[9]

Protocol: Fluorescence Polarization (FP) Kinase Assay (Generic)

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and assay buffer.

  • Compound Addition: Add the Test Compound or reference inhibitor.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at a controlled temperature.

  • Detection: Measure the fluorescence polarization. As the small, fluorescently labeled substrate is phosphorylated and bound by a phosphospecific antibody, the larger complex tumbles more slowly, leading to an increase in polarization.

  • Data Analysis: Calculate the percent inhibition and determine the IC50.

Luminescence-Based Assays

Luminescence-based assays, such as those that measure the amount of ATP remaining after the kinase reaction, offer a simple and robust method for determining kinase activity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: Perform the kinase reaction in the presence of the Test Compound.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.

  • Detection: Measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50.

Data Presentation and Interpretation

The results of the kinase profiling studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabular Summary of Kinase Inhibition

A table summarizing the percent inhibition at a single concentration and the IC50 values for the most potently inhibited kinases should be provided.

Kinase Target% Inhibition @ 10 µM (Test Compound)IC50 (nM) (Test Compound)IC50 (nM) (Reference Inhibitor)
Kinase A95%5025 (Inhibitor X)
Kinase B85%250100 (Inhibitor Y)
Kinase C72%800500 (Inhibitor Z)
............
Kinome Selectivity Map

A visual representation of the kinase selectivity, such as a kinome tree map, can provide a powerful overview of the compound's specificity.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency Determination cluster_tier3 Tier 3: Selectivity Profiling cluster_comparison Comparative Analysis T1_Start Test Compound T1_Screen Single-Dose (10 µM) Screen (Broad Kinase Panel) T1_Start->T1_Screen T1_End Initial Hit List (e.g., >70% Inhibition) T1_Screen->T1_End T2_Start Initial Hit List T2_IC50 Dose-Response Assay (IC50 Determination) T2_Start->T2_IC50 T2_End Validated Hits & Potency T2_IC50->T2_End T3_Start Validated Hits T3_Profile Comprehensive Kinome Screen (e.g., KINOMEscan®) T3_Start->T3_Profile T3_End Selectivity Profile T3_Profile->T3_End C_Start Selectivity Profile & Potency Data C_Compare Benchmark against Reference Inhibitors C_Start->C_Compare C_End Comparative Selectivity Report C_Compare->C_End

Figure 1: Tiered experimental workflow for kinase selectivity profiling.

assay_principle cluster_radiometric Radiometric Assay cluster_fp Fluorescence Polarization Assay cluster_luminescence Luminescence Assay (ADP-Glo™) R_Kinase Kinase + Substrate R_Reaction Phosphorylation R_Kinase->R_Reaction R_ATP [γ-³³P]ATP R_ATP->R_Reaction R_Filter Filter Binding R_Reaction->R_Filter R_Detect Scintillation Counting R_Filter->R_Detect FP_Kinase Kinase + Fluorescent Substrate FP_Reaction Phosphorylation FP_Kinase->FP_Reaction FP_ATP ATP FP_ATP->FP_Reaction FP_Antibody Phospho-specific Antibody FP_Reaction->FP_Antibody FP_Detect Measure Polarization FP_Antibody->FP_Detect L_Kinase Kinase + Substrate L_Reaction ADP Production L_Kinase->L_Reaction L_ATP ATP L_ATP->L_Reaction L_ADP_Glo ADP-Glo™ Reagent L_Reaction->L_ADP_Glo L_Detect_Reagent Kinase Detection Reagent L_ADP_Glo->L_Detect_Reagent L_Detect Measure Luminescence L_Detect_Reagent->L_Detect

Figure 2: Principles of common in vitro kinase assay formats.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the kinase selectivity of the novel Test Compound, (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. By following this tiered strategy, researchers can generate a robust dataset that will be instrumental in guiding the future development of this compound. The resulting selectivity profile will not only help in identifying its primary molecular targets but also in predicting potential on- and off-target liabilities.

The data generated from these studies will be crucial for making informed decisions about the progression of the Test Compound into more complex biological systems, such as cell-based assays and in vivo models. A thorough understanding of its kinase selectivity is the foundation upon which a successful drug discovery program is built.

References

  • BKAWJIRCKVUVED-UHFFFAOYAZ. (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol. PubChem. [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). RSC Advances. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol
Reactant of Route 2
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol
© Copyright 2026 BenchChem. All Rights Reserved.